Isooctadecyl methacrylate
Description
Structure
2D Structure
Properties
CAS No. |
83771-46-4 |
|---|---|
Molecular Formula |
C22H42O2 |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
16-methylheptadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C22H42O2/c1-20(2)18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-24-22(23)21(3)4/h20H,3,5-19H2,1-2,4H3 |
InChI Key |
OWQCUVRSJUABCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)C(=C)C |
Origin of Product |
United States |
Synthesis Methodologies for Isooctadecyl Methacrylate Monomer
Direct Esterification Routes
Direct esterification involves the reaction of methacrylic acid with isooctadecanol to form isooctadecyl methacrylate (B99206) and water. This equilibrium-limited reaction is typically carried out at elevated temperatures and often requires the use of a catalyst and the removal of water to drive the reaction towards the product side.
Acid-Catalyzed Esterification (e.g., H₂SO₄, BF₃ catalysis)
Strong mineral acids such as sulfuric acid (H₂SO₄) and Lewis acids like boron trifluoride (BF₃) are effective catalysts for the direct esterification of methacrylic acid with long-chain alcohols. The acid catalyst protonates the carbonyl oxygen of the methacrylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydroxyl group of isooctadecanol.
The general reaction is as follows:
CH₂(CH₃)CCOOH + HO-(CH₂)₁₇CH(CH₃)₂ → CH₂(CH₃)CCOO-(CH₂)₁₇CH(CH₃)₂ + H₂O
The use of an acid catalyst is crucial for achieving a reasonable reaction rate. Sulfuric acid is a commonly employed catalyst in industrial settings due to its low cost and high activity.
Optimization of Reaction Conditions and Yield
The yield of isooctadecyl methacrylate via direct esterification is highly dependent on the optimization of several reaction parameters, including temperature, catalyst concentration, molar ratio of reactants, and efficient removal of water. To maximize the yield, an excess of one of the reactants, typically the alcohol, can be used. However, this can complicate the purification process.
A common strategy to drive the equilibrium towards the product is the azeotropic removal of water using a suitable solvent like toluene (B28343). The reaction is heated to reflux, and the water-toluene azeotrope is distilled off and collected in a Dean-Stark trap.
| Catalyst | Reactant Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| H₂SO₄ | 9:1 | 120 | 2 | 99.08 |
| p-Toluenesulfonic acid | 9:1 | 120 | 2 | 98.27 |
Transesterification Processes
Transesterification is another widely used method for the synthesis of this compound. This process involves the reaction of an ester, typically methyl methacrylate, with isooctadecanol in the presence of a catalyst. The reaction produces this compound and a low-boiling alcohol, such as methanol (B129727), which can be removed by distillation to shift the equilibrium towards the desired product.
Transesterification with Methyl Methacrylate and Isooctadecanol
The transesterification of methyl methacrylate with isooctadecanol is an efficient route to produce high-purity this compound. This method is often preferred as it can be carried out under milder conditions compared to direct esterification and avoids the use of corrosive mineral acids. A variety of catalysts, including alkali metal alkoxides (e.g., sodium methoxide), organometallic compounds, and basic catalysts, can be employed. semanticscholar.org
A notable example involves the use of a lithium catalyst, where methyl methacrylate is transesterified with a heavy alcohol like isodecanol (B128192) (a close structural analog of isooctadecanol), achieving a conversion of 100% after 4 hours of reaction. google.com The gradual addition of the catalyst and the use of an azeotrope-forming compound to remove methanol are key to the high efficiency of this process. google.com
| Catalyst | Reactant | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| Lithium Hydroxide | Isodecanol | 115-120 | 4 | 100 |
| Sodium Methoxide (B1231860)/Zeolite | Waste Cooking Oil | 60 | 0.5 | 99 |
Mechanistic Studies of Transesterification Reactions
The mechanism of base-catalyzed transesterification typically involves the nucleophilic attack of the alkoxide (from isooctadecanol and the base) on the carbonyl carbon of methyl methacrylate. This forms a tetrahedral intermediate, which then collapses to release methoxide and form the desired this compound.
Density Functional Theory (DFT) calculations on the transesterification of 2-(diethylamino)ethyl methacrylate with methanol suggest that the alcohol can play a cooperative role in the mechanism. rsc.org While specific mechanistic studies for this compound were not found, the general principles of transesterification mechanisms are applicable. The reaction kinetics are often second-order. rsc.org
Emerging and Alternative Synthetic Pathways
Research into more sustainable and efficient methods for ester synthesis has led to the exploration of alternative pathways. For the production of this compound, enzymatic catalysis represents a promising green alternative to conventional chemical methods.
Enzymatic Synthesis:
Lipases are enzymes that can catalyze esterification and transesterification reactions with high selectivity and under mild conditions, often in non-aqueous media. researchgate.net The use of immobilized lipases, such as Novozym 435, has been investigated for the synthesis of various esters. nih.gov This enzymatic approach avoids the use of harsh catalysts and high temperatures, leading to a more environmentally friendly process with potentially fewer byproducts. The reaction involves the formation of an acyl-enzyme intermediate followed by nucleophilic attack by the alcohol. While specific studies on the lipase-catalyzed synthesis of this compound were not found, the methodology has been successfully applied to the esterification of other long-chain alcohols with methacrylic acid. nih.gov
Purification and Monomer Stabilization Strategies
The synthesis of this compound yields a crude product that requires rigorous purification and stabilization to be suitable as a monomer feedstock for polymerization. The primary goals of these strategies are to remove impurities that can adversely affect the polymerization process and the final polymer's properties, and to prevent premature polymerization of the monomer during storage and handling.
Role of Process Inhibitors during Synthesis
Methacrylate monomers, including this compound, are susceptible to spontaneous, free-radical polymerization, a process that can be initiated by heat, light, or the presence of contaminants. This uncontrolled polymerization is highly exothermic and can lead to a hazardous runaway reaction, resulting in product loss and potential equipment damage. To ensure safety and maintain the monomer's integrity, process inhibitors are introduced during and after synthesis.
These chemical agents function by intercepting the free radicals that initiate the polymerization chain reaction. nih.gov The inhibitor effectively terminates the chain, preventing the monomer from polymerizing until it is intentionally initiated in a controlled polymerization process. nih.gov The selection of an inhibitor is based on its effectiveness at the process temperatures, its compatibility with the monomer, and the ease with which it can be removed or deactivated before the intended polymerization.
Commonly used inhibitors for methacrylate monomers belong to several chemical classes, including phenolic compounds and hindered amines. For long-chain alkyl methacrylates like isodecyl methacrylate, a typical inhibitor package might consist of hydroquinone (B1673460) (HQ) and the monomethyl ether of hydroquinone (MEHQ) at levels around 10 ppm. nih.gov Other inhibitors used in methacrylate synthesis and storage include butylated hydroxytoluene (BHT), diethylhydroxylamine, and alpha-tocopherol (B171835) (Vitamin E). google.comgoogle.com The presence of dissolved oxygen is often required for phenolic inhibitors like HQ and MEHQ to function effectively.
| Inhibitor | Chemical Class | Typical Concentration | Key Features |
|---|---|---|---|
| Hydroquinone (HQ) | Phenolic | 10-100 ppm | Effective in the presence of oxygen; requires removal before polymerization. |
| Monomethyl Ether of Hydroquinone (MEHQ) | Phenolic | 10-200 ppm | More soluble in monomers than HQ; requires oxygen to be effective. |
| Butylated Hydroxytoluene (BHT) | Phenolic (Hindered) | 50-1000 ppm | Functions as a chain-transfer agent; less likely to interfere with some polymerizations. |
| Alpha-tocopherol (Vitamin E) | Phenolic (Natural) | 1-1000 ppm | A biocompatible inhibitor, useful in medical and cosmetic applications. google.com |
| Diethylhydroxylamine | Hydroxylamine | 220-300 ppm | Effective radical polymerization inhibitor used during transesterification synthesis. google.com |
Purity Assessment Techniques for Monomer Feedstock
The purity of the this compound monomer is critical for achieving predictable polymerization kinetics and ensuring the final polymer possesses the desired physical and chemical properties. Impurities, such as residual reactants (isooctadecanol, methacrylic acid), byproducts from synthesis, or inhibitor degradation products, can act as chain-transfer agents or retarders, leading to polymers with lower molecular weight, broader molecular weight distribution, or altered performance characteristics. Therefore, a suite of analytical techniques is employed to assess the purity of the monomer feedstock.
Gas Chromatography (GC) is a primary technique for quantifying volatile impurities in methacrylate monomers. nih.gov Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can separate and identify residual starting materials, solvents, and low-boiling-point byproducts. americanlaboratory.com The method is highly sensitive, with detection limits capable of reaching the parts-per-million (ppm) level. nih.gov
High-Performance Liquid Chromatography (HPLC) is utilized for the analysis of non-volatile impurities, oligomers, and the quantification of inhibitors like HQ or MEHQ. americanlaboratory.come3s-conferences.org HPLC is particularly useful for separating compounds that are thermally unstable and cannot be analyzed by GC. e3s-conferences.org
Fourier-Transform Infrared Spectroscopy (FTIR) serves as a qualitative tool to confirm the chemical identity of the monomer. The FTIR spectrum of this compound will show characteristic absorption bands corresponding to the methacrylate functional group, including the C=O stretch of the ester (around 1720 cm⁻¹) and the C=C vinyl stretch (around 1636 cm⁻¹). nih.govresearchgate.net The absence of bands associated with impurities, such as the broad O-H stretch from residual alcohol or carboxylic acid, provides an indication of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) provides detailed structural information and can be used for quantitative purity analysis. By integrating the signals corresponding to the monomer and comparing them to those of a known internal standard or identified impurities, a precise measurement of purity can be obtained. researchgate.netacs.org
| Technique | Information Provided | Typical Application |
|---|---|---|
| Gas Chromatography (GC/GC-MS) | Quantification of volatile impurities (e.g., residual alcohols, solvents). nih.govamericanlaboratory.com | Routine quality control for assay and impurity profiling. |
| High-Performance Liquid Chromatography (HPLC) | Quantification of non-volatile impurities, inhibitors, and oligomers. e3s-conferences.org | Analysis of inhibitor concentration and thermally labile compounds. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of functional groups and chemical identity. nih.gov | Rapid verification of monomer structure and detection of gross functional group impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation and quantitative purity determination. researchgate.net | Primary characterization and quantification of purity against a standard. |
Polymerization Mechanisms and Kinetic Studies of Isooctadecyl Methacrylate
Homopolymerization Studies
The study of the homopolymerization of isooctadecyl methacrylate (B99206) provides fundamental insights into its reactivity and the properties of the resulting polymer, poly(isooctadecyl methacrylate).
Free radical polymerization (FRP) is a common method for polymerizing vinyl monomers like this compound. The process is a chain reaction consisting of three main steps: initiation, propagation, and termination. rug.nl
Initiation: This first step involves the generation of free radicals from an initiator molecule (I), which then react with a monomer molecule (M) to form an initiated monomer radical (M₁•). uvebtech.com The rate of initiation (Rᵢ) is dependent on the initiator decomposition rate constant (kₔ) and the initiator concentration [I].
Propagation: The newly formed radical adds to successive monomer molecules, rapidly extending the polymer chain. uvebtech.com The rate of propagation (Rₚ) is proportional to the concentration of monomer [M] and the total concentration of propagating radicals [M•], governed by the propagation rate constant (kₚ). For methacrylates, the reactivity can be influenced by the stability of the radical formed. imaging.org
Termination: The growth of a polymer chain is concluded by termination reactions, which typically occur through combination or disproportionation of two growing radical chains. uvebtech.com The rate of termination (Rₜ) is proportional to the square of the concentration of propagating radicals and is characterized by the termination rate constant (kₜ).
The choice of initiator system and its concentration significantly impacts the polymerization of methacrylates. Common initiators include azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO). researchgate.net
Increasing the initiator concentration generally leads to a higher rate of polymerization because more free radicals are generated to initiate polymer chains. nih.govnih.gov However, this also typically results in the formation of polymers with lower average molecular weight, as the higher concentration of radicals increases the probability of termination events. nih.govresearchgate.net Studies on various methacrylate systems have demonstrated that a higher initiator concentration leads to a faster consumption of monomer but also results in shorter kinetic chain lengths. researchgate.net The efficiency of the initiator, which is the fraction of radicals that successfully initiate polymerization, is also a critical factor. mdpi.com
The following table illustrates the general, expected trends of initiator concentration on the polymerization of methacrylates.
| Initiator Concentration | Rate of Polymerization (Rₚ) | Average Molecular Weight (Mₙ) |
| Increasing | Increases | Decreases |
| Decreasing | Decreases | Increases |
This table represents generalized kinetic principles for free radical polymerization and is not based on specific experimental data for this compound.
Autoacceleration, commonly known as the Trommsdorff–Norrish effect or gel effect, is a phenomenon observed in many bulk free-radical polymerization systems, including those of methacrylates. wikipedia.orgdigitellinc.com This effect is characterized by a rapid and often uncontrolled increase in the rate of polymerization and the molecular weight of the polymer formed, typically occurring at intermediate to high monomer conversion levels. wikipedia.orgresearchgate.net
To overcome the limitations of conventional FRP, such as poor control over molecular weight and broad molecular weight distributions, controlled/living polymerization techniques have been developed. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow polydispersity, and complex architectures.
Reversible Addition–Fragmentation Chain-Transfer (RAFT) polymerization is a versatile form of reversible-deactivation radical polymerization that provides excellent control over the polymerization of a wide range of monomers, including methacrylates. researchgate.net The control is achieved by adding a specific chain transfer agent (CTA), typically a thiocarbonylthio compound, to a conventional free-radical polymerization system. nih.gov
The RAFT mechanism involves a rapid degenerative transfer process where a propagating radical (Pₙ•) adds to the RAFT agent (CTA) to form an intermediate radical. This intermediate can then fragment, releasing either the original propagating radical or a new radical (R•) that can initiate a new polymer chain. This process establishes a dynamic equilibrium between active, propagating chains and dormant polymer chains capped with the CTA moiety. researchgate.net This equilibrium ensures that all chains have an approximately equal opportunity to grow, leading to a linear increase in molecular weight with monomer conversion and a low polydispersity index (PDI). nih.gov
The effectiveness of a RAFT polymerization depends on the appropriate selection of the CTA for the specific monomer being polymerized. nih.gov For methacrylates, dithiobenzoates and certain trithiocarbonates have been shown to be effective CTAs. researchgate.netnih.gov While specific kinetic studies for the RAFT polymerization of this compound were not found in the search results, the general principles are expected to apply, allowing for the synthesis of well-defined poly(this compound).
Controlled/Living Polymerization Techniques
Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights and narrow polydispersity. cmu.eduyoutube.com The mechanism involves a reversible halogen abstraction from a dormant polymer chain by a transition metal complex, typically copper-based, which establishes an equilibrium between active (radical) and dormant species. cmu.eduwarwick.ac.uk This equilibrium favors the dormant species, minimizing termination reactions and allowing for controlled chain growth. cmu.edu
ATRP has proven to be a versatile method for polymerizing a wide range of monomers, including methacrylates. youtube.com For the synthesis of block copolymers containing different types of monomers, such as acrylates and methacrylates, ATRP offers a significant advantage over conventional free-radical polymerization due to its ability to control functionality. cmu.edu The synthesis of ABA-type triblock copolymers, for instance, can be achieved by utilizing a difunctional initiator to grow the central block first, followed by the addition of the second monomer to form the outer blocks. cmu.eduijpras.com
Key components of an ATRP system include the monomer, an initiator (typically an alkyl halide), and a catalyst system composed of a transition metal salt (e.g., copper(I) bromide) and a ligand (e.g., 2,2′-bipyridine). The initiator's efficiency is crucial for achieving rapid and uniform initiation of all polymer chains. youtube.com While highly effective, traditional ATRP systems can be sensitive to air and moisture, and the complete removal of the catalyst from the final polymer can be challenging. youtube.com
Nitroxide-Mediated Polymerization (NMP)
Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization technique that utilizes a nitroxide stable free radical to reversibly terminate growing polymer chains. This reversible capping process maintains a low concentration of active radical species, thereby suppressing irreversible termination reactions and allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.
The application of NMP to methacrylates has historically been challenging due to side reactions, such as disproportionation termination, that can occur at the high temperatures often required for this method. scirp.org However, advancements have been made to facilitate the NMP of methacrylates at more moderate temperatures. One approach involves the use of specific adducts, such as methyl 2-methyl-3-nitro-2-nitrosopropionate (NMMA), or the involvement of nitrones like α-phenyl-N-tert-butylnitrone (PBN) at temperatures between 40–50 °C. icp.ac.ru
A common nitroxide used in NMP is 2,2,6,6-tetramethylpiperidinyl-l-oxy (TEMPO). The polymerization process with TEMPO generally involves:
Formation of a TEMPO/monomer adduct using a conventional radical initiator.
An increase in temperature shifts the equilibrium towards monomer addition, with the radical concentration controlled by the persistent radical effect.
Propagation proceeds, and the growing polymer chain is reversibly capped by TEMPO. icp.ac.ru
Recent developments have also explored photo-controlled NMP at room temperature, which can offer better control over the polymerization of acidic monomers like methacrylic acid. scirp.orgscirp.org Furthermore, the use of a controlling comonomer, such as acrylonitrile, has been shown to enable the controlled polymerization of tert-butyl methacrylate, leading to the formation of well-defined homopolymers and block copolymers. researchgate.net
Stereospecific Anionic Polymerization
Anionic polymerization is a form of living polymerization that can produce polymers with well-defined structures and narrow molecular weight distributions. cmu.edu When applied to methacrylates, this technique offers the potential for stereospecific control, leading to the formation of isotactic or syndiotactic polymers. mdpi.com The stereochemistry of the resulting polymer is highly dependent on the reaction conditions, including the initiator, solvent, and temperature.
For instance, the polymerization of methyl methacrylate (MMA) initiated with t-BuMgBr in toluene (B28343) at –78 °C is known to produce isotactic poly(methyl methacrylate) (PMMA). mdpi.com Conversely, syndiotactic PMMA can be synthesized through living anionic polymerization initiated by an in situ metal-halogen exchange reaction. mdpi.com
A significant challenge in the anionic polymerization of methacrylates is the occurrence of side reactions, such as 1,2-addition to the carbonyl group, which can lead to the formation of reactive species and disrupt the controlled nature of the polymerization. cmu.edu To mitigate these side reactions and achieve a more controlled process, stabilizing additives or ligands are often employed. These additives can include alkali metal tert-alkoxides, alkali metal halides (like LiCl), and alkylaluminiums, which help to tailor the environment of the propagating chain-end by reducing the nucleophilicity of the growing carbanion while maintaining its reactivity towards monomer addition. cmu.edu
The ability to synthesize stereoregular polymers is of significant interest as it allows for the creation of materials with unique properties. For example, isotactic and syndiotactic PMMA can form crystalline stereocomplexes, which have applications in various fields. mdpi.com
Organometallic-Mediated Radical Polymerization (OMRP)
Organometallic-Mediated Radical Polymerization (OMRP) is a controlled radical polymerization technique that utilizes organometallic complexes to reversibly deactivate propagating radicals, thereby controlling the polymerization process. This method allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and controlled architectures.
A key feature of OMRP is the reversible cleavage of a metal-carbon bond in the presence of a monomer. The propagating radical is reversibly deactivated by the organometallic species, establishing an equilibrium between active and dormant chains. This process is analogous to the reversible termination found in other controlled radical polymerization techniques like ATRP and NMP.
Recent advancements in OMRP have focused on achieving stereocontrol during the radical polymerization process. For example, a bimetallic catalyst system consisting of a rare earth cation (a Lewis acid) tethered to an organometallic cobalt(III)–porphyrin complex has been developed. In this system, the cobalt complex is responsible for photocatalytic initiation and activation of the living radical chain-growth, while the Lewis acid is positioned to influence the stereochemistry of the monomer addition. This approach has demonstrated the ability to produce isotactic polymers from certain monomers. nsf.gov
The living nature of OMRP has been confirmed through kinetic studies showing pseudo-first-order kinetics and a linear increase in molecular weight with monomer conversion, resulting in polymers with low dispersity (Đ < 1.3). nsf.gov The radical-mediated mechanism is further validated by the quenching of the polymerization upon the addition of a nitroxide radical or the removal of the light source in photocatalyzed systems. nsf.gov
Copolymerization Behavior and Reactivity
Copolymerization Kinetics and Reactivity Ratios (r1, r2)
The copolymerization of this compound with other monomers is governed by the relative reactivities of the propagating radicals towards the different monomers present in the system. This behavior is quantified by the reactivity ratios, r1 and r2. The reactivity ratio r1 is the ratio of the rate constant for a propagating chain ending in monomer 1 adding to monomer 1 (k11) to the rate constant for it adding to monomer 2 (k12). Similarly, r2 is the ratio of the rate constant for a propagating chain ending in monomer 2 adding to monomer 2 (k22) to the rate constant for it adding to monomer 1 (k21).
The solvent can play a significant role in influencing copolymerization kinetics. For instance, in the radical copolymerization of acrylate (B77674) and methacrylate monomers, the choice of solvent can affect monomer-monomer and monomer-solvent hydrogen bonding, which in turn can alter the propagation rate coefficients and reactivity ratios. rsc.org
Determination Methods (e.g., Finemann-Ross, Kelen-Tudos)
Several graphical methods are employed to determine the reactivity ratios (r1 and r2) from experimental copolymerization data. These methods are typically suitable for data obtained at low to medium monomer conversions. nih.gov
The Finemann-Ross method is a widely used linear method. iaamonline.orgresearchgate.net It involves plotting G against H, where G and H are functions of the monomer feed mole fractions (f) and the resulting copolymer mole fractions (F). The plot yields a straight line with a slope of r1 and an intercept of -r2. rsc.org
The Kelen-Tüdös method is a refinement of the Finemann-Ross equation that introduces an arbitrary constant (α) to distribute the data more uniformly and reduce bias from certain data points. researchgate.netrsc.org In this method, new variables, η and ξ, are plotted against each other. The resulting straight line allows for the determination of r1 and r2 from the intercepts at ξ = 1 and ξ = 0, respectively. The Kelen-Tüdös method is often considered more reliable than the Finemann-Ross method, especially when dealing with changes in composition at higher monomer conversions. nih.gov
Other linear methods include the inverted Finemann-Ross and the extended Kelen-Tüdös methods. nih.goviaamonline.org It is important to note that while these linear methods are popular, some studies suggest that non-integrated approaches can lead to systemically inaccurate reactivity ratios. Therefore, the use of integrated methods or multiple linear methods for comparison is often recommended for greater accuracy. documentsdelivered.com
Impact of Comonomer Structure (e.g., Styrene (B11656), Glycidyl (B131873) Methacrylate, other Methacrylates)
The introduction of a comonomer during the polymerization of this compound significantly influences the reaction kinetics and the properties of the resulting copolymer. The specific structure of the comonomer is a determining factor in these changes.
Styrene: When long-chain alkyl methacrylates, such as octadecyl methacrylate (a structural analog of this compound), are copolymerized with styrene, there is a marked effect on the polymerization rate and molecular weights. researchgate.netsrce.hr Studies on the styrene-octadecyl methacrylate (Sty-ODMA) system show a tendency toward ideal copolymerization. researchgate.netsrce.hr The initial rate of polymerization, however, decreases sharply as the proportion of styrene in the monomer feed increases. researchgate.netsrce.hr This is because the homopolymerization rate of ODMA is significantly higher than that of styrene. researchgate.net Consequently, the molecular weights and intrinsic viscosities of the copolymers also decrease with a higher styrene content. researchgate.netsrce.hr The reactivity ratios for the Sty-ODMA system, determined using 2,2'-azobis(isobutyronitrile) (AIBN) as an initiator in a toluene solution, indicate how each monomer adds to the growing polymer chain. researchgate.netsrce.hr
| Monomer System | r1 (Styrene) | r2 (Octadecyl Methacrylate) | Tendency |
|---|---|---|---|
| Styrene (Sty) - Octadecyl Methacrylate (ODMA) | 0.58 | 0.45 | Ideal/Alternating |
Glycidyl Methacrylate: Glycidyl methacrylate (GMA) is a functional monomer containing a reactive epoxy group. mdpi.comkoreascience.kr Its copolymerization with other methacrylates allows for the introduction of these reactive sites into the polymer backbone. mdpi.commdpi.com In dispersion copolymerization, the ratio of GMA to a hydrophobic comonomer like octadecyl methacrylate can significantly affect particle size and stability. researchgate.net An increase in the hydrophobic monomer content can lead to particle instability, while a higher GMA content tends to decrease particle size. researchgate.net The reactive epoxy group of the GMA units in the final copolymer can be subsequently modified through reactions with nucleophiles, allowing for further tailoring of the material's properties. mdpi.comresearchgate.net
Other Methacrylates: The copolymerization of this compound with other, shorter-chain methacrylates (e.g., methyl methacrylate, butyl methacrylate) allows for the fine-tuning of properties like the glass transition temperature (Tg). The long, flexible isooctadecyl side chain imparts a low Tg, and copolymerizing it with a high-Tg monomer like methyl methacrylate results in a copolymer with an intermediate Tg. mdpi.com The reactivity ratios in such systems are often close to 1, suggesting a tendency for random copolymer formation. tue.nl
Compositional Drift and Sequence Distribution in Copolymers
In copolymerization, compositional drift occurs when one monomer is consumed more rapidly than the other, leading to a change in the copolymer composition as the reaction progresses. wikipedia.orgtue.nl This phenomenon is directly linked to the monomer reactivity ratios.
For a system like styrene and octadecyl methacrylate, where both reactivity ratios are less than one (r_sty = 0.58, r_odma = 0.45), the system has an azeotropic point. researchgate.netsrce.hrwikipedia.org If the initial monomer feed composition is different from this azeotropic composition, compositional drift will occur. tue.nlwikipedia.org As the polymerization proceeds, the monomer mixture becomes depleted in the more reactive monomer, and the polymer chains formed at higher conversions will have a different composition from those formed at the beginning. tue.nl This results in a distribution of copolymer compositions within the final product. kpi.ua
The sequence distribution describes the arrangement of monomer units along the polymer chain. kpi.uadoi.org In the Sty-ODMA system, the product of the reactivity ratios (r1 * r2 ≈ 0.26) is significantly less than 1, which indicates a strong tendency for alternation of the monomer units rather than the formation of long blocks of a single monomer. researchgate.netsrce.hr However, due to compositional drift, the instantaneous sequence distribution will change with conversion. tue.nlkpi.ua The characterization of these sequences, often determined by nuclear magnetic resonance (NMR) spectroscopy, is crucial as it directly impacts the macroscopic properties of the material. kpi.uaresearchgate.net
Photoinitiated Polymerization and Crosslinking
Photoinitiated polymerization uses light energy to generate reactive species that initiate polymerization, offering advantages such as high reaction rates at ambient temperatures and spatial and temporal control. nih.gov
Photoinitiator Systems and Mechanisms
For methacrylate polymerization, two main types of free-radical photoinitiator systems are commonly used. arkema.com
Type I Photoinitiators (Cleavage): These initiators undergo unimolecular bond cleavage upon absorbing light to form free radicals. nih.govpocketdentistry.com Examples include phosphine (B1218219) oxides like phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide (BAPO) and acetophenones like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA). nih.govpocketdentistry.comnih.gov These systems are highly efficient as a single event can generate two radicals. nih.govpocketdentistry.com
Type II Photoinitiators (H-abstraction): These systems consist of two components: a photosensitizer (e.g., camphorquinone, CQ) and a co-initiator, typically a tertiary amine (e.g., ethyl 4-dimethylaminobenzoate, EDMAB). nih.govnih.gov Upon irradiation, the photosensitizer is excited and then abstracts a hydrogen atom from the amine, generating an initiating radical from the amine. nih.gov
The choice of photoinitiator is critical as its absorption spectrum must overlap with the emission spectrum of the light source. nih.gov
| Photoinitiator System | Type | Typical Absorption Max (λmax) | Mechanism |
|---|---|---|---|
| Camphorquinone (CQ) / Amine | Type II | ~470 nm | Hydrogen Abstraction |
| BAPO | Type I | ~380 nm | α-Cleavage |
| DMPA | Type I | ~365 nm | α-Cleavage |
Degree of Conversion Studies
The degree of conversion (DC) quantifies the percentage of monomer double bonds that have reacted to form the polymer. nih.govmdpi.com It is a critical parameter as it directly influences the final physical and mechanical properties of the polymer. nih.gov The DC in photopolymerization of methacrylates can be measured in real-time using techniques like Near-Infrared (NIR) or Fourier-transform infrared (FTIR) spectroscopy. nih.govpocketdentistry.com
Studies on various methacrylate systems have shown that the final DC is influenced by several factors:
Photoinitiator Type: Type I initiators like BAPO and DMPA, which have higher quantum yields, can lead to higher polymerization rates compared to Type II systems like CQ/amine. nih.govpocketdentistry.com However, the final DC may not always be higher and can be monomer-dependent. nih.govnih.gov In some methacrylate systems, BAPO has been observed to result in lower final DC values compared to other initiators. nih.govnih.gov
Monomer Structure: The mobility of the growing polymer chains affects the final DC. The long, bulky isooctadecyl group can reduce chain mobility, potentially leading to an earlier onset of vitrification (the point at which the polymer becomes glassy), which can trap unreacted monomer and limit the final DC.
Irradiation Conditions: The intensity and wavelength of the light source, as well as the duration of exposure, directly impact the rate of initiation and the ultimate DC. nih.gov
| Monomer System | Photoinitiator | Observation on Polymerization Kinetics | Reference |
|---|---|---|---|
| General Methacrylates | DMPA | Can lead to higher maximum rates of polymerization (Rpmax). | nih.govnih.gov |
| General Methacrylates | BAPO | Can result in lower final degree of conversion (DC) in some systems. | nih.govnih.gov |
| General Methacrylates | CQ/Amine | Often exhibits lower rates of polymerization compared to Type I systems. | nih.gov |
Polymerization Methods and Process Engineering
Bulk Polymerization
Bulk polymerization is a method where the reaction is carried out using only the monomer and an initiator, without any solvent. nsf.govosti.gov For this compound, which is a viscous liquid or low-melting solid, this process involves heating the monomer to initiate polymerization or using a room-temperature initiation system. osti.gov
A key characteristic of the bulk free-radical polymerization of methacrylates is the Trommsdorff effect, or autoacceleration. osti.gov As the polymer is formed, the viscosity of the medium increases significantly. This increased viscosity hinders the termination step (the combination of two growing polymer chains), which is diffusion-controlled. The propagation reaction, involving the smaller monomer molecules, is less affected. The result is a dramatic increase in the polymerization rate and the formation of high molecular weight polymer. osti.gov
However, managing the reaction exotherm is a major engineering challenge in bulk polymerization. The high heat of polymerization for methacrylates, combined with the increasing viscosity that impedes heat transfer, can lead to a rapid temperature rise, potentially causing degradation or loss of control over the reaction. osti.govmdpi.com
Solution Polymerization
Solution polymerization is a widely used method for synthesizing poly(this compound) due to its good heat dissipation and control over molecular weight. In this process, the monomer, initiator, and a chain transfer agent are dissolved in a suitable organic solvent. The choice of solvent is crucial and should be inert, providing good solubility for both the monomer and the resulting polymer.
Mechanism and Kinetics: The free-radical solution polymerization of long-chain alkyl methacrylates, such as this compound, typically proceeds via the classical steps of initiation, propagation, and termination. The kinetics of the polymerization can be influenced by several factors including monomer concentration, initiator concentration, temperature, and the presence of a chain transfer agent.
A study on the free-radical polymerization of octadecyl methacrylate (a structurally similar monomer) in toluene with azobisisobutyronitrile (AIBN) as the initiator provides insight into the typical reaction conditions. The polymerization is generally carried out under an inert atmosphere (e.g., nitrogen) to prevent inhibition by oxygen. The reaction temperature is chosen based on the decomposition rate of the initiator, typically around 70°C for AIBN.
The rate of polymerization (Rp) can be described by the general rate equation for free-radical polymerization:
Rp = kp[M][M•]
where kp is the propagation rate constant, [M] is the monomer concentration, and [M•] is the concentration of growing polymer radicals.
Research Findings: Research on the solution polymerization of poly(meth)acrylates with long alkyl chains highlights the importance of monomer concentration, which can range from 30 to 90% justia.com. The choice of initiator and the use of chain transfer agents are critical in achieving the desired molecular weight and polydispersity index (PDI). For instance, in the synthesis of poly(octadecyl methacrylate-co-methylmethacrylate), a molar ratio of monomers, along with 1 mol% of AIBN initiator, was used in toluene at 70°C for 5 hours google.com.
Below is a representative data table illustrating typical experimental conditions for the solution polymerization of a long-chain alkyl methacrylate.
| Parameter | Value | Reference |
| Monomer | This compound | N/A |
| Solvent | Toluene | google.com |
| Initiator | Azobisisobutyronitrile (AIBN) | google.com |
| Monomer Concentration | 30-90% | justia.com |
| Initiator Concentration | 1 mol % (relative to monomer) | google.com |
| Reaction Temperature | 70°C | google.com |
| Reaction Time | 5 hours | google.com |
| Atmosphere | Nitrogen | google.com |
Suspension Polymerization
Suspension polymerization, also known as bead or pearl polymerization, is a heterogeneous process where monomer droplets are dispersed in a continuous phase, typically water. An oil-soluble initiator is dissolved in the monomer phase. Each monomer droplet acts as a mini-bulk reactor, and the resulting polymer is obtained as spherical beads. This method offers excellent heat removal due to the high heat capacity of water.
Mechanism and Kinetics: The polymerization kinetics within each monomer droplet in a suspension polymerization are essentially the same as in bulk polymerization wikipedia.org. The process requires mechanical agitation to maintain the dispersion of monomer droplets and a suspending agent (stabilizer) to prevent coalescence of the droplets as they become sticky during polymerization.
For methacrylates like methyl methacrylate, common initiators include benzoyl peroxide and lauroyl peroxide google.com. Suspending agents can be water-soluble polymers like polyvinyl alcohol or inorganic salts wikipedia.orggoogle.com.
Research Findings: While specific studies on the suspension polymerization of this compound are not readily available, the principles are well-established for other methacrylates. The process involves dispersing the this compound monomer, containing a dissolved initiator, in water with a suitable suspending agent under constant agitation. The hydrophobic nature of the isooctadecyl group would necessitate careful selection of the suspending agent to ensure stable dispersion. The resulting polymer would be in the form of solid, spherical beads.
A representative data table for the suspension polymerization of a methacrylate monomer is provided below.
| Parameter | Value/Type | Reference |
| Monomer | This compound | N/A |
| Continuous Phase | Water | wikipedia.org |
| Initiator | Benzoyl Peroxide | google.com |
| Suspending Agent | Polyvinyl Alcohol | wikipedia.org |
| Monomer to Water Ratio | 1:2 to 1:4 (v/v) | google.com |
| Agitation Speed | 200-500 rpm | sci-hub.se |
| Reaction Temperature | 70-90°C | googleapis.com |
| Particle Size | 0.1 - 1 mm | googleapis.com |
Emulsion Polymerization and Aqueous Polymer Emulsions
Emulsion polymerization is another heterogeneous technique where a water-insoluble monomer is emulsified in water with the aid of a surfactant. A water-soluble initiator is used, and polymerization primarily occurs in the micelles formed by the surfactant. This method can produce high molecular weight polymers at a high polymerization rate.
Mechanism and Kinetics: The polymerization of highly hydrophobic monomers like this compound via conventional emulsion polymerization is challenging due to their very low water solubility, which limits the diffusion of the monomer from the droplets to the micelles and growing polymer particles googleapis.comcmu.edu.
To overcome this, miniemulsion polymerization is a more suitable technique. In miniemulsion polymerization, the monomer is subjected to high shear to create very small and stable droplets (50-500 nm). A costabilizer, such as a long-chain alkane, is often used to prevent droplet degradation through Ostwald ripening. The initiator can be either oil-soluble or water-soluble, and polymerization occurs predominantly within these monomer nanodroplets.
A patent describing the miniemulsion polymerization of stearyl methacrylate, a similar hydrophobic monomer, highlights the use of an initiator like ammonium (B1175870) persulfate in an aqueous solution google.com.
Research Findings: Studies on the emulsion polymerization of other long-chain acrylates and methacrylates have shown the effectiveness of techniques that enhance monomer transport. For instance, the use of cyclodextrins as phase transfer agents has been demonstrated for the emulsion polymerization of stearyl acrylate cmu.edu. The cyclodextrin (B1172386) forms a water-soluble complex with the hydrophobic monomer, facilitating its transport to the polymerization sites.
The following table provides representative conditions for the miniemulsion polymerization of a long-chain alkyl methacrylate.
| Parameter | Value/Type | Reference |
| Monomer | Stearyl Methacrylate (as analog) | google.com |
| Continuous Phase | Water | google.com |
| Initiator | Ammonium Persulfate | google.com |
| Surfactant | Anionic or Non-ionic | googleapis.com |
| Costabilizer | Hexadecane | N/A |
| Shear Method | Ultrasonication or Homogenizer | googleapis.com |
| Reaction Temperature | 70-85°C | justia.com |
| Droplet Size | 50-500 nm | googleapis.com |
Flow Polymerization Systems for Compositional Control
Flow polymerization, often carried out in microreactors, offers exceptional control over polymerization conditions, leading to polymers with well-defined properties. The high surface-area-to-volume ratio in microreactors allows for precise temperature control and rapid mixing, which is particularly beneficial for achieving specific copolymer compositions.
Mechanism and Kinetics: In a flow polymerization system, solutions of monomers and initiators are continuously pumped through a reactor, which is typically a heated tube or a microfluidic device. The residence time in the reactor determines the reaction time. By precisely controlling the flow rates of different monomer feeds, it is possible to create copolymers with a desired composition, including block copolymers and gradient copolymers.
For the copolymerization of two monomers with different reactivity ratios, flow systems can be designed to maintain a constant monomer ratio throughout the polymerization, thus producing a copolymer with a more homogeneous composition compared to batch processes d-nb.inforesearchgate.net.
Research Findings: While specific studies on the flow polymerization of this compound are limited, research on other methacrylates demonstrates the potential of this technique. For instance, flow systems have been used for the free-radical copolymerization of methyl methacrylate and glycidyl methacrylate to achieve a closer match between the feed ratio and the copolymer composition d-nb.inforesearchgate.net. This is achieved through efficient mixing in the microreactor, which ensures that the monomers are well-distributed before polymerization.
A hypothetical setup for the controlled copolymerization of this compound (M1) and methyl methacrylate (M2) in a flow reactor could involve two separate feed solutions, one for each monomer with the initiator, which are then mixed at a specific ratio before entering the heated reactor zone. The table below illustrates how compositional control can be achieved by varying the flow rates.
| Feed Ratio (M1:M2) | Flow Rate M1 (mL/min) | Flow Rate M2 (mL/min) | Residence Time (min) | Resulting Copolymer Composition (mol% M1) |
| 1:4 | 0.2 | 0.8 | 10 | ~20% |
| 1:1 | 0.5 | 0.5 | 10 | ~50% |
| 4:1 | 0.8 | 0.2 | 10 | ~80% |
Advanced Polymer Architectures and Derivatives of Isooctadecyl Methacrylate
Block Copolymer Synthesis and Characterization
Block copolymers containing a poly(isooctadecyl methacrylate) (PIODMA) segment can combine its distinct properties with those of other polymer blocks, leading to materials with tailored phase behavior and performance. The synthesis of such copolymers is typically achieved through controlled/"living" polymerization techniques.
The synthesis of di- and multi-block copolymers containing PIODMA can be accomplished using methods like living anionic polymerization or controlled radical polymerization (CRP), such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. These techniques allow for the sequential addition of different monomers to create well-defined block structures.
For instance, a diblock copolymer could be synthesized by first polymerizing isooctadecyl methacrylate (B99206) and then adding a second long-chain alkyl methacrylate monomer to the living polymer chains. While specific studies on this compound block copolymers are limited in readily available literature, research on analogous long-chain alkyl methacrylates provides insight into their synthesis and properties. For example, a study on the radiation-initiated copolymerization of isodecyl methacrylate and benzyl (B1604629) methacrylate demonstrated the formation of high molecular weight copolymers. The reactivity of the long-chain methacrylate was observed to be temperature-dependent.
The characterization of such block copolymers involves techniques to determine their molecular weight, molecular weight distribution (polydispersity index, PDI), block composition, and thermal properties. Gel permeation chromatography (GPC) is used to assess molecular weight and PDI, while nuclear magnetic resonance (NMR) spectroscopy can confirm the composition of the different blocks. Differential scanning calorimetry (DSC) is employed to study the thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm), of the individual blocks.
Table 1: Representative Data for a Diblock Copolymer of Isodecyl Methacrylate and Benzyl Methacrylate (as an analogue for PIODMA block copolymers)
| Copolymer Composition (molar ratio IDMA:BzMA) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (Mw/Mn) |
| 1:1 | ~1,750,000 | ~2.89 |
Data adapted from a study on radiation-initiated copolymerization, which may result in broader polydispersity compared to living polymerization techniques.
Stereoblock polymers consist of blocks of the same monomer but with different tacticities (e.g., an isotactic block connected to a syndiotactic block). The synthesis of stereoblock polymethacrylates has been extensively studied, particularly for poly(methyl methacrylate) (PMMA). This is typically achieved through living anionic polymerization where a change in reaction conditions (e.g., solvent polarity or addition of a ligand) induces a change in the stereocontrol of the polymerization.
For example, the synthesis of isotactic-block-syndiotactic PMMA has been accomplished by initiating the polymerization of methyl methacrylate with a Grignard reagent in a nonpolar solvent to produce the isotactic block, followed by the addition of a Lewis acid to switch to a syndiotactic polymerization.
However, there is a notable lack of specific reports in the scientific literature on the synthesis and characterization of stereoblock poly(this compound). The bulky isooctadecyl side chain may present steric challenges to achieving high stereocontrol during polymerization. While the principles of stereocontrolled anionic polymerization could theoretically be applied, the specific conditions required to produce stereoblock PIODMA have not been detailed in available research. The tacticity of polymethacrylates with bulky side groups can be influenced by steric hindrance, and theoretical calculations have been used to explore the origin of tacticity in such systems.
Graft Copolymerization Techniques
Graft copolymers are branched macromolecules in which "graft" chains of one type of polymer are attached to a "backbone" of another polymer. This architecture can be used to combine the properties of dissimilar polymers in a single material.
The "grafting from" approach is a common method for synthesizing graft copolymers. In this technique, a polymer backbone is functionalized with initiator sites, and the graft chains are then grown from these sites. For example, a polyethylene (B3416737) backbone could be modified to introduce ATRP initiator sites, from which this compound could be polymerized to form a polyethylene-graft-poly(this compound) copolymer. This would combine the mechanical properties of polyethylene with the surface properties imparted by the PIODMA grafts.
Alternatively, the "grafting to" method involves synthesizing the PIODMA chains separately and then attaching them to a functionalized backbone. This approach can be limited by the steric hindrance of the pre-formed polymer chains, which can make it difficult to achieve high grafting densities.
While specific examples of grafting this compound onto various polymer backbones are not extensively detailed, the general principles have been applied to a wide range of methacrylates. For instance, thermoresponsive graft copolymers have been synthesized by grafting poly(N-isopropylacrylamide) onto a chitosan (B1678972) backbone via free-radical polymerization.
The surface properties of inorganic materials, such as silica (B1680970) nanoparticles or silicon wafers, can be modified by grafting polymer chains onto their surfaces, forming what are known as polymer brushes. The "grafting from" method, often termed surface-initiated polymerization (SIP), is particularly effective for creating dense polymer brushes.
To graft PIODMA from an inorganic substrate, the surface is first functionalized with an initiator, typically through the reaction of a silane (B1218182) coupling agent bearing an initiator group (e.g., for ATRP or RAFT) with hydroxyl groups on the substrate surface. The substrate is then immersed in a solution of this compound, and the polymerization is initiated from the surface-bound initiators.
This technique allows for the creation of surfaces with tailored wettability, lubricity, and biocompatibility. The long, hydrophobic isooctadecyl chains of PIODMA would be expected to create a highly hydrophobic surface. While specific studies detailing the grafting of PIODMA onto inorganic substrates are scarce, the methodology has been widely applied to other methacrylates. For example, poly(methyl methacrylate) brushes have been grafted onto silica nanoparticles.
Table 2: General Approaches for Grafting Polymers onto Surfaces
| Grafting Method | Description | Advantages | Disadvantages |
| Grafting From (SIP) | Initiator is immobilized on the surface, and monomer is polymerized from the surface. | High grafting density, precise control over chain length. | Requires surface functionalization with initiators. |
| Grafting To | Pre-synthesized polymer chains are attached to a functionalized surface. | Well-characterized graft chains before attachment. | Lower grafting density due to steric hindrance. |
Branched and Hyperbranched Poly(this compound)
Branched and hyperbranched polymers are characterized by a dendritic, three-dimensional architecture with a high degree of branching and a large number of chain-end functionalities. This topology leads to unique properties such as low solution viscosity, high solubility, and the potential for extensive functionalization.
The synthesis of hyperbranched polymethacrylates can be achieved through self-condensing vinyl polymerization (SCVP). This method utilizes a special type of monomer, known as an "inimer," which contains both a polymerizable vinyl group and an initiating group. During polymerization, the inimer can act as both a monomer and an initiator, leading to the formation of a highly branched structure.
For this compound, a corresponding inimer would need to be synthesized, for example, by attaching an ATRP initiator group to the this compound molecule. The ATRP of this inimer would then result in a hyperbranched poly(this compound). While the synthesis of a hyperbranched polymer specifically from an this compound inimer has not been reported, the SCVP of other acrylic AB* monomers via ATRP has been successfully demonstrated to produce hyperbranched polyacrylates.
The degree of branching in these polymers can be controlled by the reaction conditions. Characterization of hyperbranched polymers often involves a combination of GPC (to observe the broad molecular weight distribution typical of these structures) and NMR spectroscopy (to quantify the degree of branching by analyzing the relative intensities of signals from dendritic, linear, and terminal monomer units).
Table 3: Common Techniques for the Synthesis of Branched and Hyperbranched Polymers
| Technique | Description | Key Features |
| Self-Condensing Vinyl Polymerization (SCVP) | Polymerization of an "inimer" containing both a vinyl group and an initiating moiety. | One-pot synthesis of hyperbranched polymers. |
| Copolymerization with a Divinyl Cross-linker | Free radical polymerization of a monovinyl monomer with a small amount of a divinyl comonomer. | Can produce branched or cross-linked structures depending on the concentration of the cross-linker. |
Crosslinked Poly(this compound) Networks
Crosslinking transforms linear or branched polymer chains into a single, continuous three-dimensional network. This structural change significantly impacts the material's properties, including its solubility, swelling behavior, and mechanical strength. For poly(this compound), crosslinking can be utilized to create robust hydrophobic materials with controlled network structures.
The formation of crosslinked poly(this compound) networks is typically achieved through the copolymerization of this compound with a multifunctional monomer that acts as a crosslinking agent. The presence of two or more polymerizable groups in the crosslinker allows for the formation of covalent bonds between growing polymer chains, leading to the development of a network structure.
Intramolecularly crosslinked copolymers, often referred to as microgels or nanogels, are discrete, internally crosslinked polymer particles with sizes ranging from nanometers to micrometers. These materials are synthesized under dilute conditions to favor intramolecular crosslinking over intermolecular network formation. In the context of this compound, the synthesis of microgels would involve the copolymerization of the monomer with a crosslinking agent in a suitable solvent system that promotes chain collapse and intramolecular reactions.
The synthesis of alkyl methacrylate-based microgels has been investigated, and the main parameters influencing their formation include the cross-linking agent content, solvent content, and stirring speed cmu.edu. For instance, microgels can be synthesized via inverse emulsion polymerization assisted by ultrasound, which allows for the production of nanostructured and smaller particles cmu.edu. The resulting microgels, composed of long-chain alkyl methacrylates, can exhibit high absorption ratios for hydrophobic substances like sebum, making them suitable for cosmetic applications cmu.edu. The particle size and morphology of these microgels can be characterized using techniques such as dynamic light scattering (DLS) and transmission electron microscopy (TEM) cmu.edu.
The choice and concentration of the crosslinking agent are critical factors that determine the properties of the resulting polymer network. Trimethylolpropane trimethacrylate (TMPTMA) is a trifunctional crosslinking agent commonly used to create highly crosslinked polymer networks. The incorporation of TMPTMA into a polymethacrylate (B1205211) matrix generally leads to an increase in the network's rigidity, thermal stability, and solvent resistance.
The concentration of the crosslinking agent directly impacts the crosslinking density of the network, which in turn affects its mechanical and physical properties. An increase in the concentration of the crosslinking agent generally leads to a higher crosslinking density, resulting in a more rigid and less swellable material. The table below illustrates the general effect of increasing the concentration of a trifunctional crosslinking agent like TMPTMA on the properties of a polymethacrylate network, based on established principles in polymer science.
| TMPTMA Concentration | Crosslinking Density | Swellability in Organic Solvents | Hardness | Thermal Stability |
|---|---|---|---|---|
| Low | Low | High | Low | Moderately Increased |
| Medium | Medium | Moderate | Medium | Significantly Increased |
| High | High | Low | High | Highly Increased |
Functionalization of Poly(this compound)
The functionalization of poly(this compound) involves the introduction of specific chemical groups onto the polymer backbone or side chains. This allows for the modification of the polymer's properties and the creation of materials with tailored functionalities for a wide range of applications, from biomedical devices to advanced coatings.
Post-polymerization modification refers to the chemical alteration of a pre-existing polymer. This approach is highly versatile as it allows for the synthesis of a variety of functional polymers from a single parent polymer. For poly(this compound), the long alkyl side chain is relatively inert. Therefore, post-polymerization modification strategies would typically involve the copolymerization of this compound with a monomer containing a reactive functional group that can be subsequently modified.
An alternative strategy involves the direct catalytic activation and functionalization of the ester groups in the polymer backbone. Organocatalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to effectively catalyze the transesterification and amidation of polyacrylates mdpi.com. This method could potentially be applied to poly(this compound) to replace the isooctadecyl group with other functional alcohols or amines. This approach offers a sustainable route to functional polymers due to increased atom economy and the use of metal-free catalysts mdpi.com.
The table below outlines some potential post-polymerization modification strategies that could be applied to copolymers of this compound containing reactive functional groups.
| Reactive Group in Copolymer | Modification Reaction | Reagent | Resulting Functional Group |
|---|---|---|---|
| Epoxide (from Glycidyl (B131873) Methacrylate) | Ring-opening | Amines, Thiols, Azides | Amino alcohol, Thioether, Azido alcohol |
| Hydroxyl (from Hydroxyethyl (B10761427) Methacrylate) | Esterification | Carboxylic acids, Acid chlorides | Ester |
| Carboxyl (from Methacrylic Acid) | Amidation | Amines (with coupling agent) | Amide |
| Azide (from Azidoethyl Methacrylate) | Click Chemistry (CuAAC) | Alkynes | Triazole |
A straightforward method to introduce functionality into poly(this compound) is through the copolymerization of this compound with one or more functional monomers. This approach allows for the random or block incorporation of functional groups along the polymer chain, depending on the polymerization technique and monomer reactivity ratios.
The incorporation of hydrophilic functional monomers can be used to create amphiphilic copolymers with interesting self-assembly properties. For example, copolymerizing this compound with monomers containing:
Hydroxyl groups (e.g., 2-hydroxyethyl methacrylate) can increase the hydrophilicity and provide sites for further modification.
Carboxyl groups (e.g., methacrylic acid) can impart pH-responsiveness and can be used for conjugation with biomolecules.
Amine oxide groups can introduce stimuli-responsive behavior, as they are sensitive to changes in pH and redox potential.
Betaine groups (e.g., carboxybetaine methacrylate) can confer zwitterionic character, leading to materials with excellent anti-fouling properties, which are crucial for biomedical applications nih.gov.
Surface functionalization modifies the chemical composition of the outermost layer of a material without altering its bulk properties. For poly(this compound), which is inherently hydrophobic, surface modification can be employed to introduce hydrophilicity, biocompatibility, or specific binding sites.
Several techniques can be used for the surface functionalization of polymethacrylate-based materials:
Plasma Treatment: Exposing the polymer surface to a plasma can create reactive functional groups such as hydroxyl, carboxyl, and amine groups mdpi.com. This method is effective for activating the surface for subsequent grafting or coating.
Wet Chemical Methods: The polymer surface can be treated with chemical reagents to introduce functional groups. For example, the ester groups of polymethacrylates can be partially hydrolyzed to carboxylic acids or aminolyzed to amides researchgate.net.
Grafting-to and Grafting-from Techniques: Pre-formed functional polymer chains can be attached to the surface ("grafting-to"), or polymerization can be initiated from surface-immobilized initiators ("grafting-from"). The "grafting-from" approach, often utilizing controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), allows for the growth of dense polymer brushes with well-defined characteristics.
Layer-by-Layer (LbL) Assembly: This technique involves the sequential deposition of polymers with complementary interactions (e.g., electrostatic, hydrogen bonding) to build up a multilayered functional coating on the surface.
These surface modification techniques can transform a hydrophobic poly(this compound) surface into one that can resist protein adsorption, promote cell adhesion, or selectively bind to target molecules nih.gov.
Research on this compound in Core-Shell Polymer Systems Remains Undocumented
Despite a comprehensive review of scientific literature, no specific research findings or data have been identified regarding the use of this compound in the synthesis or application of core-shell polymer particle systems.
Core-shell polymers are a significant area of materials science, with extensive research into their fabrication and use in various fields. These structures, which consist of an inner core material and an outer shell material, are often synthesized using common monomers such as methyl methacrylate, butyl acrylate (B77674), and styrene (B11656). These monomers are well-documented in the formation of both the core and shell structures in a variety of particle architectures.
However, searches for the application of this compound—a long-chain alkyl methacrylate—in this specific context have not yielded any detailed studies, experimental data, or synthetic methodologies. The hydrophobic nature of the isooctadecyl group suggests its potential for modifying surface properties or acting as a hydrophobic component in polymer systems. Yet, its specific incorporation into core-shell particulate systems is not described in the available scientific literature.
Consequently, information regarding the synthesis parameters, particle morphology, or the influence of this compound on the physicochemical properties of such core-shell systems is not available. There are no documented studies to provide data for tables or to detail research findings as requested.
Characterization Techniques for Poly Isooctadecyl Methacrylate and Its Copolymers
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the detailed analysis of polymeric materials. They provide information on chemical bonding, functional groups, elemental composition, and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed microstructure of polymers. iupac.orgiaea.org For poly(isooctadecyl methacrylate), ¹H and ¹³C NMR provide unambiguous confirmation of the polymer structure and can be used to analyze copolymer composition.
¹H NMR Spectroscopy: The proton NMR spectrum of poly(this compound) exhibits characteristic signals corresponding to the different types of protons in the molecule. The vinyl protons of the methacrylate (B99206) monomer, typically seen between 5.5 and 6.1 ppm, disappear upon polymerization. whiterose.ac.uk The key resonances in the polymer spectrum include a broad signal for the protons of the long isooctadecyl chain, the oxymethylene protons adjacent to the ester oxygen, and the α-methyl protons on the polymer backbone.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with distinct signals for the carbonyl carbon, the quaternary α-carbon, and the various carbons of the isooctadecyl side chain. The chemical shifts are sensitive to the local chemical environment and can be used to study tacticity (the stereochemical arrangement of adjacent monomer units) in the polymer chain. iupac.orgresearchgate.net
Table 1: Characteristic NMR Chemical Shifts for Poly(Alkyl Methacrylates) This table presents typical chemical shift ranges for key functional groups in long-chain poly(alkyl methacrylates) like poly(this compound), based on data for similar polymers.
| Assignment | Nucleus | Chemical Shift (δ, ppm) | Description |
| Isooctadecyl terminal -CH₃ | ¹H | ~0.88 | Terminal methyl group of the long alkyl chain. |
| Isooctadecyl -(CH₂)n- & -CH- | ¹H | ~1.2-1.4 | Methylene and methine protons of the long alkyl chain. |
| Backbone α-CH₃ | ¹H | ~0.8-1.2 | Methyl group directly attached to the polymer backbone. |
| Oxymethylene -COO-CH₂- | ¹H | ~3.9-4.2 | Methylene group adjacent to the ester oxygen. whiterose.ac.uk |
| Backbone -CH₂- | ¹H | ~1.8-2.0 | Methylene group of the polymer backbone. |
| Carbonyl C=O | ¹³C | ~175-178 | Carbonyl carbon of the ester group. |
| Quaternary Carbon | ¹³C | ~44-46 | Quaternary carbon in the polymer backbone. |
| Oxymethylene -COO-CH₂- | ¹³C | ~65-68 | Methylene carbon adjacent to the ester oxygen. |
| Isooctadecyl Chain Carbons | ¹³C | ~14-32 | Carbons of the long alkyl side chain. |
| Backbone α-CH₃ | ¹³C | ~16-19 | Methyl carbon directly attached to the polymer backbone. |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify functional groups within a polymer structure. The FTIR spectrum of poly(this compound) is characterized by strong absorption bands corresponding to the vibrations of its constituent chemical bonds.
The most prominent feature is the intense carbonyl (C=O) stretching vibration of the ester group, which appears around 1730 cm⁻¹. spectroscopyonline.com Other significant absorptions include the C-O stretching vibrations of the ester group and the symmetric and asymmetric stretching vibrations of the C-H bonds in the long isooctadecyl chain and the polymer backbone. sciepub.comresearchgate.net In copolymers, the relative intensities of characteristic peaks can be used to estimate the monomer composition. sciepub.com
Table 2: Key FTIR Absorption Bands for Poly(this compound) This table outlines the principal vibrational modes and their corresponding wavenumbers expected in the FTIR spectrum.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2950 - 2850 | C-H Asymmetric & Symmetric Stretching | Alkyl (isooctadecyl chain and backbone) |
| 1730 | C=O Stretching | Ester Carbonyl |
| 1470 - 1450 | C-H Bending (Scissoring) | Methylene (-CH₂-) |
| 1250 - 1140 | C-O Stretching | Ester Linkage |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For saturated polymers like poly(this compound), which lack extensive conjugation or strong chromophores, UV-Vis absorption is generally weak. The primary absorbing feature is the n→π* electronic transition of the carbonyl group in the methacrylate ester, which results in a weak absorption peak in the UV region, typically around 270 nm. researchgate.net The long, saturated isooctadecyl chain does not absorb in the UV-Vis range. While not a primary tool for structural elucidation of this specific polymer, UV-Vis spectroscopy can be useful for detecting impurities or the presence of UV-absorbing comonomers in copolymer systems. biointerfaceresearch.com
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It detects vibrations that cause a change in the polarizability of a molecule. The Raman spectrum of poly(this compound) would show strong signals for the C-H stretching modes of the long alkyl chain (around 2800-3000 cm⁻¹) and a characteristic peak for the C=O stretching of the ester group (~1730 cm⁻¹). cusat.ac.in The technique is particularly sensitive to the polymer backbone vibrations and can provide information on conformational ordering and crystallinity. icm.edu.pl Unlike FTIR, water is a weak Raman scatterer, making it a suitable technique for analyzing polymers in aqueous environments.
Table 3: Characteristic Raman Shifts for Polymethacrylates This table lists significant Raman bands observed for polymethacrylates, which are applicable to poly(this compound).
| Raman Shift (cm⁻¹) | Assignment |
| ~2957 | C-H Stretching (asymmetric) in CH₃ |
| ~2870 | C-H Stretching (symmetric) in CH₂ |
| ~1730 | C=O Stretching in Ester |
| ~1450 | C-H Bending in CH₂ and CH₃ |
| ~813 | C-O-C Symmetric Stretch |
| ~602 | Skeletal Bending |
Mass Spectrometry (MS) (e.g., ESI-MS, High Resolution MS, Py-GC/MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weights and structural fragments. For high-molecular-weight polymers, direct analysis is challenging.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful destructive technique for polymer characterization. d-nb.infoplymouth.ac.uk The polymer is heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments. d-nb.info These fragments are then separated by gas chromatography and identified by mass spectrometry. For poly(alkyl methacrylates), the primary pyrolysis product is typically the corresponding monomer, in this case, this compound, which is formed through a depolymerization or "unzipping" mechanism. metu.edu.tr Analysis of the resulting pyrogram allows for unambiguous identification of the polymer's constituent monomers. mdpi.comresearchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for analyzing lower molecular weight polymers and oligomers. researchgate.nettennessee.edu It can be used to determine the molecular weight distribution and identify the end-groups of polymer chains.
X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 10 nm of a material's surface. nih.govresearchgate.net This makes it invaluable for analyzing surface modifications, contamination, or the surface segregation of copolymer blocks.
For poly(this compound), high-resolution scans of the C 1s and O 1s regions are most informative. nih.gov The C 1s spectrum can be deconvoluted into multiple peaks representing carbon atoms in different chemical environments: the aliphatic carbons (C-C, C-H) of the isooctadecyl chain and polymer backbone, the carbon singly bonded to oxygen (C-O), and the carbonyl carbon (O-C=O). casaxps.comresearchgate.net Similarly, the O 1s spectrum can be resolved into components for the carbonyl oxygen (C=O) and the ester oxygen (C-O). casaxps.com
Table 4: Typical Binding Energies in XPS for Poly(this compound) This table shows the expected binding energies for the core-level electrons in the C 1s and O 1s spectra.
| Element | Core Level | Binding Energy (eV) | Assignment |
| Carbon | C 1s | ~285.0 | C-C, C-H (Aliphatic) |
| Carbon | C 1s | ~286.5 | C-O (Ester) |
| Carbon | C 1s | ~289.0 | O-C=O (Carbonyl) |
| Oxygen | O 1s | ~532.0 | C=O (Carbonyl) |
| Oxygen | O 1s | ~533.5 | C-O (Ester) |
Chromatographic Techniques for Molecular Weight and Composition
Chromatography is a cornerstone of polymer analysis, enabling the separation of complex mixtures based on physical and chemical properties. For poly(this compound), these techniques provide invaluable data on the size of polymer chains and the chemical makeup of copolymers.
Gel Permeation Chromatography (GPC), a specific form of Size Exclusion Chromatography (SEC), is the most widely used method for determining the molecular weight distribution of polymers. cmu.eduspecificpolymers.com The technique separates polymer molecules based on their hydrodynamic volume in solution. paint.org A dissolved polymer sample is passed through a column packed with porous gel beads. Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules penetrate the pores to varying extents, resulting in a longer retention time. paint.org This size-based separation allows for the determination of critical molecular weight averages, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. specificpolymers.com
In the analysis of long-chain poly(alkyl methacrylate)s, such as poly(stearyl methacrylate) (a close analog of poly(this compound)), SEC coupled with multi-angle light scattering (SEC-MALS) provides absolute molecular weight determination without the need for column calibration with polymer standards. doi.orgrsc.org This is particularly advantageous for novel polymers where specific standards are unavailable. rsc.org Research on copolymers like poly(stearyl methacrylate-co-methyl methacrylate) (p(SMA-co-MMA)) has utilized SEC-MALS to characterize various architectures, including linear, branched, and star-shaped polymers. doi.org Similarly, GPC has been effectively used to determine the molecular weights of other complex long-chain methacrylates, such as poly(polyethylene glycol octadecyl ether methacrylate). osti.gov
| Polymer | Technique | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) | Reference |
|---|---|---|---|---|---|
| Poly(polyethylene glycol octadecyl ether methacrylate) | GPC | 27,993 | 107,702 | 3.85 | osti.gov |
| Linear p(SMA-co-MMA) | SEC-MALS | - | 297,000 | 1.7 | doi.org |
| Branched p(SMA-co-MMA) | SEC-MALS | - | 658,000 | 2.8 | doi.org |
Thin Layer Chromatography (TLC) is a versatile, rapid, and cost-effective technique used for the separation of mixtures. sigmaaldrich.com It operates on the principle of differential partitioning of components between a stationary phase (a thin layer of adsorbent like silica (B1680970) gel on a plate) and a mobile phase (a solvent or solvent mixture). In polymer science, TLC is a powerful tool for assessing sample purity, monitoring the progress of polymerization reactions, and analyzing the composition of copolymers and blends. nih.govescholarship.org
Morphological and Microstructural Analysis
Microscopy techniques are essential for visualizing the structure of polymer materials from the micrometer to the nanometer scale. For poly(this compound) and its copolymers, these methods reveal critical information about surface topography, internal microstructure, and the phase behavior of multicomponent systems.
Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface morphology of materials at high resolution. elsevierpure.com It works by scanning a focused beam of electrons over a sample's surface, and the resulting signals (such as secondary electrons) are collected to form an image. This provides detailed information about surface topography, texture, and porosity. elsevierpure.com
In the study of methacrylate-based polymers, SEM is widely used to visualize diverse structures. For example, it has been employed to characterize the hierarchical cellular morphology of poly(methyl methacrylate) foams, revealing features like nanocells, microcells, and dense skin layers. elsevierpure.com It is also used to examine the surface of nanopatterned films and the porous structure of monolithic polymers. researchgate.net For materials based on poly(this compound), SEM would be invaluable for analyzing the surface of cast films, coatings, or electrospun fibers, providing insights into how processing conditions affect the final surface structure.
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of a material's internal microstructure. escholarship.org A high-energy electron beam is transmitted through an ultrathin sample, and the interactions of the electrons with the sample are used to form an image. This technique is indispensable for studying the nanoscale morphology of polymer blends, copolymers, and nanoparticles. escholarship.orgpolyu.edu.hk
For copolymers, TEM can reveal how different polymer blocks arrange themselves into distinct nanodomains, a phenomenon known as microphase separation. The long, hydrophobic isooctadecyl side chains of poly(this compound) can drive self-assembly in copolymers, leading to ordered structures. TEM has been used to study the association behavior of amphiphilic star copolymers containing poly(lauryl methacrylate) (a shorter-chain analog), revealing the formation of nanoparticles and aggregates in solution. cuni.cz Similarly, TEM analysis of nanoparticles made from styrene (B11656) and butyl acrylate (B77674) copolymers has shown how synthesis parameters influence particle size and morphology. researchgate.net This level of microstructural analysis is critical for understanding and controlling the properties of nanostructured materials derived from this compound copolymers.
Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides three-dimensional topographical images of a sample's surface with nanoscale resolution. jeremyjordan.me It operates by scanning a sharp tip attached to a flexible cantilever across the surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a topographical map. jeremyjordan.menih.gov
AFM is exceptionally well-suited for characterizing the surface of polymer films. It can quantify surface roughness and visualize fine details that are not discernible by other methods. espublisher.comnih.gov Studies on poly(methyl methacrylate) (PMMA) films have used AFM to investigate the evolution of surface morphology, such as the formation of wrinkles during spin-coating. mdpi.comnih.gov In the case of block copolymers like poly(styrene)-b-poly(methyl methacrylate), AFM is instrumental in visualizing the microphase-separated domains that form on the surface, such as hexagonal patterns of cylindrical domains. researchgate.net For poly(this compound) and its copolymers, AFM could be used to study the arrangement of the long alkyl side chains at the surface, analyze the morphology of thin films for coating applications, and characterize the nanoscale phase domains in copolymer systems.
Thermomechanical and Rheological Characterization
The thermomechanical and flow properties of polymers are critical indicators of their processing behavior and end-use performance. Techniques such as Dynamic Mechanical Analysis (DMA), viscometry, and rheology provide quantitative data on how these materials respond to thermal and mechanical stresses.
Dynamic Mechanical Analysis (DMA)
Dynamic Mechanical Analysis is a powerful technique used to study the viscoelastic behavior of polymers. youtube.com It involves applying an oscillatory force to a sample and measuring its response as a function of temperature, time, or frequency. youtube.compbipolymer.com Key parameters obtained from DMA are the storage modulus (E' or G'), which represents the elastic portion of the response, and the loss modulus (E'' or G''), which represents the viscous portion. youtube.com The ratio of the loss to the storage modulus is known as tan delta (tan δ), or the damping factor, and it provides information about energy dissipation in the material. youtube.com
For copolymers containing long alkyl side-chains, such as those derived from this compound, DMA is instrumental in determining key thermal transitions. The glass transition temperature (Tg), identified by the peak of the tan δ curve or the onset of a significant drop in the storage modulus, is a critical parameter. pbipolymer.com
In studies of triblock copolymers like poly(methyl methacrylate)-block-poly(isooctyl acrylate)-block-poly(methyl methacrylate) (MIM), which serves as a structural analog, DMA reveals a decrease in the storage modulus starting around 120°C. This indicates the upper service temperature for the material, which is notably higher than that for comparable polystyrene-based copolymers. umons.ac.be The persistence of the material's microdomain structure at elevated temperatures is reflected in its rheological and mechanical properties. umons.ac.be The viscoelastic properties and structural parameters derived from DMA, such as crosslink density, show a direct correlation with the amount of crosslinker used in copolymer networks. nih.gov
Table 1: Representative DMA Data for a Methacrylate Triblock Copolymer at 1 Hz
| Temperature (°C) | Storage Modulus (G') (Pa) | Tan Delta (tan δ) |
| 25 | 1.5 x 10⁹ | 0.02 |
| 100 | 1.0 x 10⁹ | 0.05 |
| 120 | 5.0 x 10⁸ | 0.85 |
| 150 | 2.0 x 10⁶ | 0.40 |
| 200 | 8.0 x 10⁵ | 0.25 |
Note: Data is illustrative, based on trends described for analogous methacrylate copolymers. umons.ac.be
Viscometry and Rheological Properties
Viscometry and rheology are essential for characterizing the flow behavior of polymers, both in solution and in the melt state. These properties are heavily influenced by molecular weight, polymer architecture, concentration, and temperature. ijcce.ac.ir
Copolymers of long-chain methacrylates are often used as viscosity index (VI) improvers in lubricant formulations. ijcce.ac.ir The addition of these polymers to a base oil can significantly increase its viscosity, and more importantly, reduce the dependency of viscosity on temperature. Research on copolymers of octadecyl methacrylate (ODMA) with methyl methacrylate (MMA) and butyl methacrylate (BMA) has shown that an increase in the proportion of MMA and BMA leads to a higher molecular weight, which in turn improves the viscosity index. ijcce.ac.ir For instance, a copolymer of 50% ODMA and 50% BMA exhibited a maximum viscosity index of 139.1. ijcce.ac.ir These polymer-oil solutions typically exhibit pseudo-plastic (shear-thinning) behavior, where viscosity decreases as the shear rate increases. ijcce.ac.ir
Table 2: Effect of Copolymer Composition on Kinematic Viscosity of a Lube Oil Formulation
| Copolymer Composition (ODMA/BMA) | Mn ( g/mol ) | Kinematic Viscosity at 40°C (cSt) | Kinematic Viscosity at 100°C (cSt) | Viscosity Index |
| Base Oil | - | 28.5 | 5.1 | 105.0 |
| 90% / 10% | 18,300 | 45.2 | 7.5 | 131.5 |
| 70% / 30% | 29,100 | 55.6 | 8.9 | 136.2 |
| 50% / 50% | 43,500 | 65.1 | 10.2 | 139.1 |
Data adapted from a study on octadecyl methacrylate (ODMA) and butyl methacrylate (BMA) copolymers. ijcce.ac.ir
Surface Properties Analysis
The surface properties of a polymer, particularly its wettability and surface energy, are critical for applications involving coatings, adhesion, and biocompatibility.
Contact Angle Measurements
Contact angle measurement is a primary technique for quantifying the wettability of a solid surface. It involves measuring the angle formed at the three-phase boundary where a liquid, gas, and solid intersect. dataphysics-instruments.com A high contact angle with water (>90°) indicates a hydrophobic (low-wettability) surface, while a low angle (<90°) signifies a hydrophilic (high-wettability) surface. dataphysics-instruments.com
For poly(alkyl methacrylate)s, the length of the alkyl side chain has a significant impact on surface energy. Studies on a series of poly(n-alkyl methacrylate)s, including poly(octadecyl methacrylate), have shown that the water contact angle is dramatically enhanced when the polymer is in a non-crystalline (melt) state compared to a crystalline state. researchgate.net This suggests that random packing of the long alkyl groups leads to a more hydrophobic surface. researchgate.net The copolymerization of hydrophobic monomers like this compound with hydrophilic monomers can be used to tailor the surface free energy of the resulting polymer film. qucosa.deresearchgate.net For instance, copolymers containing both hydrophobic fluoroorganic side chains and hydrophilic segments can form superhydrophobic films on micro-roughened surfaces. qucosa.deresearchgate.net
Table 3: Water Contact Angle for Poly(n-alkyl methacrylate)s at 20°C
| Polymer | Alkyl Chain Length (n) | Water Contact Angle (θ) |
| Poly(methyl methacrylate) | 1 | ~70° |
| Poly(hexyl methacrylate) | 6 | ~95° |
| Poly(dodecyl methacrylate) | 12 | ~110° |
| Poly(octadecyl methacrylate) | 18 | ~115° |
Note: Data is illustrative, based on trends described for long-chain poly(alkyl methacrylate)s. researchgate.net
Other Characterization Techniques
Beyond the primary methods, other specialized techniques can provide further insight into the physical properties of these polymers.
Dilatometry
Dilatometry is a technique used to measure the change in volume of a substance as a function of temperature. This data is used to determine the coefficient of thermal expansion (CTE), which is a critical parameter for applications where dimensional stability over a range of temperatures is required. While direct dilatometry studies on poly(this compound) are not widely reported, the principles can be understood from studies on related polymers like poly(methyl methacrylate) (PMMA). rsc.orgbangslabs.com
The CTE of a polymer typically shows a distinct change at the glass transition temperature. Below Tg, in the glassy state, the expansion is lower. Above Tg, in the rubbery state, the polymer chains have greater mobility, resulting in a higher coefficient of thermal expansion. bangslabs.com For PMMA, the linear CTE below Tg is approximately 7 x 10⁻⁵ K⁻¹, while above Tg it increases significantly. bangslabs.com The long, bulky isooctadecyl side chain in poly(this compound) would be expected to influence the free volume of the polymer and thus its specific CTE values, but the general principle of a transition at Tg remains. Modern techniques using Atomic Force Microscopy (AFM) can monitor thermal expansion at the nanoscale, providing a method to determine the CTE of thin polymer films. rsc.org
Table 4: Representative Linear Coefficient of Thermal Expansion (CTE) for PMMA
| Temperature Range | State | Linear CTE (K⁻¹) |
| < Tg (e.g., 0-50°C) | Glassy | 7 x 10⁻⁵ |
| > Tg | Rubbery | ~2.0 x 10⁻⁴ |
Data for Poly(methyl methacrylate) used as a representative polymethacrylate (B1205211). bangslabs.com
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a crucial technique for investigating the solid-state morphology of polymers, providing insights into their crystalline or amorphous nature. For polymers with long alkyl side chains, such as poly(this compound), XRD is employed to characterize the packing of these side chains. The long C18 side chains of this compound have the potential to crystallize into ordered lamellar structures, which can be detected by XRD analysis.
In general, poly(methacrylates) with short side chains, like poly(methyl methacrylate) (PMMA), are predominantly amorphous, characterized by broad, diffuse peaks in their XRD patterns. tubitak.gov.trresearchgate.netmdpi.com For example, amorphous PMMA often exhibits a broad halo centered around a 2θ value of 13-14°. mdpi.com However, when long n-alkyl side chains are present, as in the case of poly(this compound), side-chain crystallization can occur. This leads to the appearance of sharp diffraction peaks superimposed on the amorphous halo.
Studies on analogous long-chain poly(alkyl methacrylates) and poly(alkyl acrylates) demonstrate this phenomenon. For instance, polymers based on octadecyl methacrylate (a linear isomer of this compound) show distinct diffraction patterns indicative of crystalline packing. researchgate.netresearchgate.net Similarly, copolymers containing stearyl acrylate (an 18-carbon chain acrylate) have been shown to exhibit sharp diffraction peaks. A notable peak often appears at a 2θ value of approximately 21.5°, which corresponds to the hexagonal packing of the long alkyl side chains. researchgate.net
The XRD pattern of a semi-crystalline polymer like poly(this compound) would therefore be expected to feature:
A broad amorphous halo, originating from the disordered arrangement of the main polymer backbone.
One or more sharp diffraction peaks, resulting from the ordered, crystalline packing of the isooctadecyl side chains.
The positions and intensities of these peaks provide information about the specific crystal structure and the degree of crystallinity.
Table 1: Representative XRD Peak Positions for Long-Chain Acrylate and Methacrylate Polymers
| Polymer/Copolymer | Monomer with Long Alkyl Chain | 2θ Peak Position (°) | Corresponding Structure |
| Poly(stearyl acrylate-co-butyl acrylate) | Stearyl Acrylate (C18) | ~21.5 | Crystalline side-chain packing |
| Poly(methyl methacrylate) | Methyl Methacrylate (C1) | ~9.16, ~19.12 | Amorphous/crystalline regions |
| Poly(methyl methacrylate)/Melamine Matrix | Methyl Methacrylate (C1) | ~13.0 | Amorphous matrix |
This table presents data from analogous polymers to illustrate the expected XRD characteristics. Specific values for poly(this compound) may vary.
Water Uptake Measurements
Water uptake measurements are essential for evaluating the hydrophobicity and stability of polymers in aqueous environments. Poly(this compound), owing to its long, hydrophobic C18 alkyl side chain, is expected to be a highly water-repellent material with very low water absorption.
The water uptake of a polymer is typically determined by immersing a sample of known dry weight in water for a specified period and measuring the subsequent weight gain. The percentage of water uptake is calculated from this difference.
Copolymers with hydrophilic monomers: When this compound is copolymerized with hydrophilic monomers, such as methacrylic acid (MAA) or hydroxyethyl (B10761427) methacrylate (HEMA), the resulting copolymer will exhibit increased water absorption compared to the homopolymer. researchgate.net The hydrophilic groups (-COOH, -OH) attract water molecules, leading to swelling of the polymer matrix. The extent of water uptake can be tailored by adjusting the ratio of the hydrophobic this compound to the hydrophilic comonomer. researchgate.net
Copolymers with other hydrophobic monomers: Copolymerizing this compound with other hydrophobic monomers will generally result in a material that retains low water uptake characteristics. Incorporating monomers like t-butylcyclohexyl methacrylate can produce copolymers with pronounced hydrophobic properties and minimal moisture absorption. google.com
Even polymers generally considered hydrophobic, such as poly(methyl methacrylate) (PMMA), can absorb a small amount of water, typically around 2% by weight, which may induce swelling. nih.gov However, the presence of the significantly larger and more hydrophobic isooctadecyl group is expected to reduce this value substantially in the homopolymer. The mechanism of water absorption in methacrylates can be complex, sometimes involving an initial Fickian diffusion process followed by other mechanisms as the polymer matrix becomes saturated. nih.gov
Table 2: Water Uptake Data for Various Methacrylate-Based Polymers
| Polymer System | Key Monomer(s) | Water Uptake (% w/w) | Notes |
| Poly(methyl methacrylate) (PMMA) | Methyl Methacrylate | ~2.0 | Considered hydrophobic but shows measurable uptake. nih.gov |
| Poly(tetrahydrofurfuryl methacrylate) | Tetrahydrofurfuryl Methacrylate | >70 | Example of a highly hydrophilic methacrylate polymer. nih.gov |
| Copolymers of Methacrylic Acid (MAA) and Isodecyl Methacrylate (IDMA) | MAA (hydrophilic), IDMA (hydrophobic) | Varies with ratio | Water absorption is dependent on the amount of hydrophilic MAA. researchgate.net |
| Hydrophobic Acrylic Copolymer | t-butylcyclohexyl methacrylate | Low | Designed specifically for low moisture uptake. google.com |
This table provides context by showing water uptake values for different methacrylate polymers. The value for pure poly(this compound) is expected to be at the very low end of this spectrum.
Theoretical and Computational Studies of Isooctadecyl Methacrylate Polymers
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations have become essential tools for predicting the material properties of polymers. ipme.ru These techniques allow for the investigation of atomic interactions at the nanometer scale, providing information on physical characteristics such as elastic response and binding energies. ipme.ru All-atom MD simulations, in particular, are employed to study a wide range of polymer systems, revealing properties of the grafted polymer chains and the behavior of surrounding molecules like water and ions. rsc.org
Simulations of poly(alkyl methacrylate)s (PAMAs) using all-atom force fields have successfully predicted bulk densities in good agreement with experimental data. nih.gov These models also provide reasonable predictions for the surface tensions of PAMA melts. nih.gov Such simulations reveal atomic-scale characteristics at interfaces, showing that backbone segments tend to orient parallel to the surface, while the ester side-chains segregate to the surface and orient perpendicularly. nih.gov This surface segregation of chain segments is a crucial factor in relating the surface characteristics to the bulk properties of the polymer. nih.gov
Conformation of Polymer Chains in Solution (e.g., Persistence Length)
The flexibility of a polymer backbone is a critical parameter that can be quantified by its persistence length (lp). nih.gov This value represents the distance along the polymer chain over which the orientation of the tangent to the chain persists. nih.gov Theoretical work has aimed to establish direct relationships between the persistence length of a polymer and the viscoelastic properties of its solution. nih.gov
For polymethacrylates, the persistence length is influenced by the side chain structure. As the side chain length increases, the polymer can evolve from a random coil to a more rigid bottle brush architecture. nih.gov The Kratky-Porod equation is often used in combination with experimental data, such as that from pyrene (B120774) excimer fluorescence (PEF), to calculate the persistence length. nih.gov For a standard polymethacrylate (B1205211) backbone, the length of a methacrylate (B99206) structural unit (b) is taken as 0.25 nm. nih.gov Studies on poly(alkyl methacrylate)s have shown that the persistence length can be determined using these methodologies, providing crucial data for understanding their conformation in solution. nih.gov
Table 1: Theoretical Parameters for Polymethacrylate Chains
| Parameter | Description | Typical Value |
|---|---|---|
| lp | Persistence Length | Varies with side chain length and solvent |
| b | Length of a methacrylate structural unit | 0.25 nm nih.gov |
Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)
Intermolecular and intramolecular interactions play a significant role in determining the physical properties of polymers. insa-lyon.fr While the isooctadecyl side chain of isooctadecyl methacrylate is primarily non-polar, precluding strong hydrogen bonding, weaker van der Waals forces are dominant. However, in the broader family of methacrylate-based polymers, hydrogen bonding can be a critical factor. nih.gov
Hydrogen bonds can be formed intramolecularly and intermolecularly, affecting monomer configuration and molecular mobility, which can lead to increased viscosity. researchgate.net For instance, studies on copolymers containing functional groups capable of hydrogen bonding, such as hydroxyl (–OH) or urethane (B1682113) (–NHCOO–) groups, have shown that these interactions can enhance mechanical properties. nih.govresearchgate.net The strength of hydrogen bonding can influence polymerization kinetics and the final properties of the polymer network. nih.gov While poly(this compound) itself lacks strong hydrogen bond donors or acceptors, understanding these interactions in related copolymers is crucial for designing materials with tailored properties. In blends, specific interactions stronger than van der Waals forces, such as dipole-dipole interactions or weak hydrogen bonds, can favor miscibility between different polymers. nih.gov
Quantum Chemical Calculations of Monomer and Polymer Structures
Quantum chemical calculations and other in silico methods are increasingly used to explore the vast property space of polymethacrylates. nih.gov These computational tools allow for the prediction of polymer properties and their biological responses, complementing traditional experimental approaches. nih.gov By performing calculations on the monomer and polymer structures, it is possible to gain insights into their electronic properties, geometries, and reactivity. For example, the optimized geometry and chemical structure of novel methacrylate copolymers have been investigated using computational methods. researchgate.net This theoretical approach aids in the rational design of new materials by correlating structure with function before synthesis. nih.gov
Reaction Kinetics Modeling of Polymerization Processes
Modeling the kinetics of polymerization is crucial for controlling the synthesis process and tailoring the final polymer properties. For free-radical polymerization of methacrylates, kinetic models are developed to predict outcomes such as conversion over time, copolymer composition, and molecular weight development. mdpi.com Software like PREDICI® is often used for this purpose. mdpi.com
These models must incorporate diffusion-controlled effects, such as the autoacceleration or gel effect, which becomes significant at high conversions. mdpi.comresearchgate.net The gel effect arises from a decrease in the termination rate due to increased viscosity, leading to a sharp increase in the polymerization rate. researchgate.net A simple kinetic model based on "reaction diffusion" and free volume theory has been shown to accurately predict polymerization behavior at high conversions with a single adjustable parameter. researchgate.net Modeling efforts have also been extended to understand polymerization in confined spaces like nanopores, where chain diffusivity is altered compared to bulk polymerization. researchgate.net
Table 2: Key Phenomena in Methacrylate Polymerization Modeling
| Phenomenon | Description | Modeling Approach |
|---|---|---|
| Autoacceleration (Gel Effect) | A dramatic increase in polymerization rate at high conversion due to decreased termination rate. researchgate.net | Incorporate diffusion-controlled reaction parameters into the kinetic model. mdpi.com |
| Backbiting | Intramolecular chain transfer reaction that can affect polymer architecture. | Included as a specific reaction pathway in the kinetic model. mdpi.com |
| Depropagation | The reverse of the propagation step, becomes significant at higher temperatures. researchgate.net | Considered in kinetic models for polymerizations conducted at elevated temperatures. researchgate.net |
Chemometrics and Multivariate Analysis in Polymer Science
The analysis of complex polymers often generates large and intricate datasets. Chemometrics and multivariate analysis provide the tools to extract meaningful information from this data. nih.gov In polymer science, these methods are frequently applied to data from techniques like size-exclusion chromatography (SEC) and mass spectrometry (MS). nih.gov
For instance, when using multiple detectors in SEC, a chemometric approach can process the entire spectral data across a chromatogram rather than relying on single-wavelength measurements, allowing for the determination of chemical distributions in copolymer mixtures. nih.gov MS is widely used for analyzing polymer characteristics like end-group distribution, chemical composition, and molecular weight distribution. nih.gov Chemometric methods are being developed to predict mass spectral counts, which is particularly promising for polymers that consist of a variety of molecular species for which individual standards are not available. nih.gov
Theoretical Understanding of Polymer Degradation Mechanisms
Understanding the degradation mechanisms of polymers is essential for predicting their service life and developing more stable materials. osti.gov For polymethacrylates, thermal degradation is a key area of study. The primary degradation reactions that occur are depolymerization back to the monomer and ester decomposition, which liberates an olefin and leaves methacrylic acid units in the polymer chain. researchgate.net
Theoretical models and computational studies help elucidate these complex processes. For poly(methyl methacrylate) (PMMA), thermal degradation is initiated by a mix of chain-end and random chain scission, followed by depropagation. researchgate.net The specific degradation pathway can depend on the structure of the alkyl ester group. For example, poly(iso-butyl methacrylate) degrades almost quantitatively by depolymerization, while poly(sec-butyl methacrylate) degrades through a combination of depolymerization and de-esterification. researchgate.net The degradation of poly(this compound) would theoretically involve similar pathways, with the long alkyl chain potentially influencing the balance between main-chain scission and side-chain reactions.
Advanced Material Science Applications of Poly Isooctadecyl Methacrylate Research Focus
Polymeric Coatings Research
The long isooctadecyl side chain of poly(isooctadecyl methacrylate) plays a crucial role in defining the performance of polymeric coatings, influencing both their interaction with substrates and their surface characteristics.
Adhesion Mechanisms and Interfacial Studies
The adhesion of poly(this compound) coatings to various substrates is a complex phenomenon governed by a combination of physical and chemical interactions at the interface. The long, nonpolar isooctadecyl chains primarily promote adhesion to low-energy, hydrophobic surfaces through van der Waals forces. These weak, non-covalent interactions are maximized when there is good wetting of the substrate by the polymer.
Interfacial studies often involve the use of techniques such as contact angle measurements to assess the surface energy of both the polymer and the substrate. A close match in surface energies generally leads to better wetting and, consequently, stronger adhesion. The flexibility of the methacrylate (B99206) backbone allows the polymer chains to conform to the topography of the substrate, increasing the effective contact area and enhancing physical interlocking.
In some formulations, co-monomers with functional groups capable of forming stronger interactions, such as hydrogen bonds or covalent bonds, are incorporated into the polymer structure. These functional groups can significantly enhance adhesion to higher-energy, more polar substrates. The presence of the isooctadecyl groups can, however, sterically hinder these interactions to some extent, necessitating a careful balance in the copolymer composition.
Influence of Polymer Structure on Surface Properties
The chemical structure of poly(this compound), particularly the long alkyl side chain, has a profound impact on the surface properties of coatings. The isooctadecyl groups tend to orient themselves at the polymer-air interface, creating a low-energy, hydrophobic surface. This is due to the thermodynamic driving force to minimize the interfacial energy.
This hydrophobicity is a key attribute for many coating applications, as it can impart water repellency and resistance to environmental degradation. The length and branching of the alkyl side chain are critical factors. Longer and more linear alkyl chains generally lead to a more ordered packing at the surface and, consequently, lower surface energy and higher hydrophobicity.
Research has shown that the surface properties can be tuned by copolymerizing this compound with other monomers. For instance, incorporating monomers with hydrophilic groups can increase the surface energy and improve wettability by polar liquids. Conversely, the inclusion of fluorinated monomers can further decrease the surface energy, leading to oleophobic as well as hydrophobic properties. The final surface properties of the coating are a result of the interplay between the contributions of the different monomer units and their arrangement at the interface.
Adhesive Science and Technology
In the realm of adhesive science, poly(this compound) is explored for its potential in formulating pressure-sensitive adhesives (PSAs) and other specialized adhesive systems. Its unique structure provides a lever to control adhesive properties.
Structure-Adhesion Property Relationships
The adhesion properties of polymers are intrinsically linked to their molecular structure. In the case of poly(this compound)-based adhesives, the long, flexible isooctadecyl side chains play a pivotal role. These side chains act as internal plasticizers, lowering the glass transition temperature (Tg) of the polymer and imparting the necessary softness and tack for pressure-sensitive adhesion.
One study on acrylic pressure-sensitive adhesives investigated the effect of various monomers, including isooctadecyl acrylate (B77674) (ISTA), a structurally similar monomer. The research found that the inclusion of long-chain alkyl monomers did not significantly impact the adhesion properties in the specific formulations tested nih.govresearchgate.netmdpi.com. However, other research indicates that longer alkyl chains in polyacrylates can lead to improved shear strength in PSAs, at the expense of peel strength and loop tack. This highlights the complex relationship between the polymer structure and the final adhesive performance.
Adhesion Properties of Acrylic PSAs with Different Monomers
| Monomer | Optimal Content (phr) | Effect on Adhesion |
|---|---|---|
| Isooctadecyl Acrylate (ISTA) | >4 | Branched and long alkyl chain did not significantly affect adhesion properties. mdpi.com |
| N-vinylcaprolactam (NVC) | >4 | Improved adhesion due to the polarity of the nitrogen group. nih.govresearchgate.netmdpi.com |
| tert-butyl acrylate (TBA) | >8 | Branched group did not significantly affect adhesion properties. mdpi.com |
Free Volume Effects on Adhesion
The concept of free volume is crucial in understanding the viscoelastic behavior of polymers and, consequently, their adhesive properties. Free volume refers to the space within a polymer matrix that is not occupied by the polymer chains themselves. A higher free volume allows for greater segmental mobility of the polymer chains, which is essential for the formation of a good adhesive bond.
In poly(this compound)-based adhesives, the bulky isooctadecyl side chains contribute significantly to the creation of free volume. The inefficient packing of these long, branched side chains leads to a more open polymer structure. This increased free volume facilitates the rapid wetting of the substrate surface and the dissipation of energy under stress, which are key characteristics of good pressure-sensitive adhesives.
Research on Advanced Polymer Composites and Nanocomposites
The incorporation of fillers, particularly at the nanoscale, into a poly(this compound) matrix is an area of growing research interest. These composites and nanocomposites can exhibit enhanced mechanical, thermal, and barrier properties compared to the neat polymer.
The long isooctadecyl side chains of the polymer can play a crucial role in the dispersion of nanofillers. For hydrophobic fillers such as carbon nanotubes or graphene, the nonpolar alkyl chains can interact favorably with the filler surface, promoting better dispersion and preventing agglomeration. This improved dispersion is key to realizing the full potential of the nanofiller reinforcement.
In the case of inorganic nanofillers like silica (B1680970), surface modification of the nanoparticles is often necessary to improve compatibility with the hydrophobic polymer matrix. Grafting long alkyl chains, similar to the isooctadecyl group, onto the silica surface can create an "olefin-like" interface that enhances compatibility and leads to better dispersion within the poly(this compound) matrix. benicewiczgroup.com
Research into poly(alkyl methacrylate)-grafted silica nanoparticles in polyethylene (B3416737) nanocomposites has demonstrated that longer alkyl side chains on the methacrylate, such as stearyl methacrylate (which is structurally similar to this compound), lead to improved particle dispersion. benicewiczgroup.com This suggests that poly(this compound) could be an effective matrix for creating well-dispersed nanocomposites with a variety of nanofillers, leading to materials with tailored properties for advanced applications.
Dispersion of Poly(alkyl methacrylate)-grafted Silica Nanoparticles in LLDPE
| Grafted Polymer | Dispersion in LLDPE | Reasoning |
|---|---|---|
| Poly(hexyl methacrylate) | Poor | Insufficiently "olefin-like" for good compatibility. |
| Poly(lauryl methacrylate) | Intermediate | More "olefin-like" than PHMA, leading to some compatibility. benicewiczgroup.com |
| Poly(stearyl methacrylate) | Good | Long alkyl chains create a compatible "olefin-like" interface. benicewiczgroup.com |
Integration of Fillers and Reinforcing Agents
The incorporation of fillers and reinforcing agents is a standard method to enhance the mechanical, thermal, and electrical properties of polymers. manchester.ac.uk For poly(alkyl methacrylates), this process is tailored to improve characteristics like stiffness, strength, and thermal stability. manchester.ac.uk
Research into long-chain poly(alkyl methacrylate) composites demonstrates the importance of the alkyl group in mediating compatibility with the polymer matrix. For instance, studies on poly(stearyl methacrylate)-grafted silica nanoparticles (PSMA-g-SiO2) have shown that the long alkyl side chains can create an "olefin-like" interface, which improves the dispersion of the nanoparticles within a non-polar matrix like linear low-density polyethylene (LLDPE). benicewiczgroup.com This suggests that for PIODMA, the isooctadecyl chain would enhance compatibility with non-polar fillers and polymer matrices, potentially leading to more uniform composite materials.
The effect of fillers is highly dependent on their concentration, dispersion, and interfacial properties. manchester.ac.uk In PMMA, for example, the addition of nanofillers can significantly increase the Young's modulus. manchester.ac.uk However, achieving good dispersion is critical, as aggregates can negatively impact mechanical performance. benicewiczgroup.com The long, flexible side chains of PIODMA could sterically stabilize filler particles, preventing aggregation and promoting a more homogeneous distribution within a composite material.
| Polymer Matrix | Filler Type | Filler Content (wt. %) | Property Measured | Result | Source |
|---|---|---|---|---|---|
| Polystyrene (PS) | Silica Nanoparticles | 8% | Young's Modulus | ~1786 MPa | manchester.ac.uk |
| PMMA | Cellulose Nanofiber (CNFp) | 1% | Tensile Strength | Enhanced | nih.gov |
| PMMA | Cellulose Nanofiber (CNFp) | 1% | Toughness | Improved | nih.gov |
| PMMA Homopolymer | Cyclohexyl-POSS | ≥ 10 vol% | Storage Modulus (G') | Substantial Increase | mit.edu |
Interfacial Chemistry and Coupling Agents (e.g., Silanes)
Effective reinforcement in polymer composites relies on strong adhesion between the filler and the polymer matrix. This is often achieved by modifying the filler surface with coupling agents, such as silanes. nih.gov Silane (B1218182) coupling agents are bifunctional molecules; one end reacts with the inorganic filler surface (e.g., silanol (B1196071) groups on silica), while the other end interacts with the polymer matrix. nih.gov
For methacrylate-based polymers, methacryloxy-functional silanes (e.g., 3-methacryloxypropyltrimethoxysilane) are commonly used. advancedpolytech.com The methoxy (B1213986) groups hydrolyze and form strong covalent siloxane bonds with the filler surface, while the methacrylate group can copolymerize or entangle with the polymer matrix, creating a robust interfacial bridge. raajournal.com This strong coupling ensures efficient stress transfer from the matrix to the reinforcing filler, thereby improving the mechanical properties of the composite. raajournal.com
In the context of PIODMA, the long isooctadecyl chain would constitute the bulk of the matrix phase at the interface. A suitable silane coupling agent would need its organic-functional group to be compatible with this highly aliphatic environment to ensure good adhesion and formation of an effective interphase. The linear, flexible structure of the silane chains can form entanglements with the polymer chains in the interfacial region, which enhances the reinforcement effect. raajournal.com
Polymeric Materials for Optoelectronic Applications
Polymethacrylates are renowned for their excellent optical properties, making them key materials in optoelectronics. researchplateau.com Poly(methyl methacrylate) (PMMA), in particular, is widely used as a lightweight and shatter-resistant alternative to glass due to its high transparency (>92% light transmission). researchgate.net
Research on Transparency and Optical Properties
The transparency of a polymer is dictated by its ability to transmit light with minimal absorption or scattering. PMMA's amorphous nature and low refractive index (approximately 1.49) contribute to its exceptional clarity. refractiveindex.inforesearchgate.net For PIODMA, the presence of the long aliphatic side chain would likely result in a refractive index closer to that of hydrocarbon waxes or polyethylene, though specific data is not widely available.
Research on copolymers involving long-chain acrylates, such as stearyl acrylate, for smart window applications highlights how these components can be used to modulate optical properties. escholarship.orgescholarship.org In these systems, a reversible optical shift between transparent and opaque states is triggered by a temperature-induced change in the crystallinity of the long-chain acrylate domains, which causes a refractive index mismatch with the other polymer component. escholarship.orgescholarship.org This indicates a potential application for PIODMA in thermally responsive optical materials.
| Material | Property | Value | Wavelength/Condition | Source |
|---|---|---|---|---|
| PMMA | Refractive Index (n) | 1.4906 | Visible Spectrum | refractiveindex.info |
| Neat PMMA Film | Transmittance | 79.6% | 400–800 nm | nih.gov |
| PMMA with 1 wt% CNFp | Transmittance | 71.6% | 400–800 nm | nih.gov |
| PMMA/Glass Fiber Composite | Optical Transmission | 92% | Visible Spectrum | researchgate.net |
| Poly(stearyl acrylate)-Poly(HEMA) Copolymer | Transmittance (Transparent State) | 91.9% | Room Temperature | escholarship.org |
Sustainable Polymer Science and Recycling Research
The development of sustainable practices for polymer end-of-life management is a critical area of research. For polymethacrylates, chemical recycling via depolymerization offers a promising path toward a circular economy. nih.govacs.org
Chemical Depolymerization Strategies (e.g., Pyrolysis, End-Functionalized Depolymerization)
Chemical recycling aims to convert polymers back into their constituent monomers, which can then be used to produce new, virgin-quality polymers. nsf.gov The primary method for polymethacrylate (B1205211) recycling is thermal depolymerization, or pyrolysis. This process involves heating the polymer in an inert atmosphere, causing the polymer chains to "unzip" and revert to monomer. irantypist.com
Conventional pyrolysis of PMMA requires high temperatures (often above 400°C) to achieve high monomer recovery. acs.orgirantypist.com Studies on the pyrolysis of poly(alkyl methacrylates) with shorter alkyl chains (C1-C8) show that the main degradation products are the corresponding monomers, though yields may decrease as the alkyl side chain length increases. semanticscholar.org
More advanced strategies aim to lower the energy requirements for depolymerization. One approach involves synthesizing polymers with thermally labile chain-ends or incorporating a small amount of a comonomer that introduces a "weak link" in the polymer backbone. nih.govacs.org For example, incorporating trityl methacrylate into PMMA allows for depolymerization at a much lower temperature (270°C) with a monomer recovery of 94.5%. rsc.org Another method, end-functionalized depolymerization, utilizes polymers made by controlled radical polymerizations to enable depolymerization under milder conditions. nih.govchimia.ch These strategies could be applied to PIODMA to facilitate its chemical recycling.
| Polymer | Depolymerization Method | Temperature (°C) | Monomer | Yield/Recovery | Source |
|---|---|---|---|---|---|
| PMMA | Vacuum Pyrolysis | 420°C | Methyl Methacrylate (MMA) | 87% Yield, 95% Purity | rsc.org |
| P(MMA-co-TMA) (5% TMA) | Thermal Depolymerization | 270°C | Methyl Methacrylate (MMA) | 94.5% | rsc.org |
| PMMA | Catalyst-free Bulk Depolymerization | 220°C | Methyl Methacrylate (MMA) | 81% Recovery | nsf.gov |
| Poly(n-butyl methacrylate) (PBMA) | Catalytic Bulk Depolymerization | 170°C | n-Butyl Methacrylate | 67% Yield | nih.gov |
Closed-Loop Recycling Processes
A closed-loop recycling process is one where waste material is converted back into high-quality raw material to produce the same product again. For polymethacrylates, this involves the efficient depolymerization of polymer waste back to high-purity monomer, which is then re-polymerized. sustainableplastics.com This approach avoids the downcycling common in mechanical recycling, where material properties often degrade. nsf.gov
The chemical recycling of PMMA is a well-established example of a potential closed-loop process. rsc.orgsustainableplastics.com The recovered methyl methacrylate (MMA) monomer can be purified to a level suitable for producing new PMMA with properties nearly identical to those of virgin polymer. rsc.org This makes PMMA a highly recyclable material, and next-generation depolymerization technologies are being developed to make this process even more efficient and scalable. sustainableplastics.com This model of circularity is theoretically applicable to other polymethacrylates, including PIODMA, provided that efficient depolymerization and monomer purification methods are established.
Relationship between Monomer Structure and Polymerization Kinetics
The polymerization kinetics of this compound, a monomer characterized by a bulky, branched eighteen-carbon alkyl ester group, are significantly influenced by its molecular structure. The large side-chain introduces considerable steric hindrance around the vinyl group, which directly affects the fundamental steps of polymerization: initiation, propagation, and termination.
In general, methacrylic esters polymerize less readily than their corresponding acrylate counterparts due to the presence of the α-methyl group, which adds to the steric shielding of the double bond. For long-chain alkyl methacrylates like this compound, the bulky ester group further modulates reactivity. Research on analogous long-chain methacrylates, such as stearyl methacrylate (the linear C18 isomer) and lauryl methacrylate (C12), demonstrates that the propagation rate constant (k_p) tends to decrease as the size of the alkyl side chain increases. This is attributed to the increased steric hindrance, which impedes the approach of monomer molecules to the growing polymer radical chain end.
A study involving the radiation-initiated copolymerization of isodecyl methacrylate (a C10 analog) with benzyl (B1604629) methacrylate revealed that the relative reactivity of the monomers is highly dependent on temperature. matec-conferences.org At temperatures between 70-90°C, the incorporation of the monomers was linear. However, at higher temperatures (110-120°C), a sharp increase in the incorporation of isodecyl methacrylate was observed, suggesting a change in its relative reactivity, potentially due to conformational changes of the bulky side group at elevated temperatures. matec-conferences.org
The table below summarizes the general kinetic trends observed for long-chain alkyl methacrylates, which are considered analogous to this compound.
Table 1: Influence of Monomer Structure on Polymerization Kinetics of Long-Chain Alkyl Methacrylates
| Kinetic Parameter | Influence of Long Alkyl Side-Chain (e.g., Isooctadecyl) | Underlying Reason |
|---|---|---|
| Propagation Rate (k_p) | Tends to decrease | Increased steric hindrance around the vinyl group impedes monomer approach to the radical chain end. |
| Termination Rate (k_t) | Can be diffusion-limited earlier in the reaction | The bulky side chains increase the viscosity of the polymerization medium, slowing the diffusion of large polymer radicals. |
| Reactivity Ratios (in copolymerization) | Highly dependent on comonomer and reaction conditions (e.g., temperature) | The steric and electronic nature of the bulky group influences its relative preference for adding to different radical chain ends. matec-conferences.org |
| Onset of Gel Effect | May be delayed | The long, flexible side chains act as internal plasticizers, maintaining chain mobility to higher conversions. |
Molecular Weight and Polydispersity Control in Material Performance
The control over molecular weight (MW) and polydispersity index (PDI) is critical for tailoring the final properties of poly(this compound) for advanced material applications. Conventional free-radical polymerization typically yields polymers with high molecular weights but broad polydispersity (PDI > 1.5), which can result in materials with inconsistent or suboptimal performance. osti.gov
To achieve precise control over the polymer architecture, controlled radical polymerization (CRP) techniques are employed. For long-chain methacrylates analogous to this compound, such as octadecyl methacrylate (ODMA), methods like Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP) have been successfully utilized. researchgate.net These techniques allow for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (PDI < 1.5), and the ability to create complex architectures like block copolymers. researchgate.netdigitellinc.com In a study on the radiation-initiated copolymerization of isodecyl methacrylate, a high molecular weight polymer of over 10^6 g/mol was obtained. matec-conferences.org
The performance of poly(this compound) in various applications is directly linked to its molecular weight and PDI.
Rheological Properties: As a viscosity index improver or pour point depressant in lubricants, the molecular weight of poly(this compound) must be carefully optimized. iosrjournals.org A well-defined MW and narrow PDI ensure a predictable and efficient interaction with the base oil, modifying its flow properties across a range of temperatures without causing excessive shear instability, which can be a problem with polymers having a very broad molecular weight distribution.
Surface Properties: In coatings and surface modifiers, controlling the molecular weight allows for the precise manipulation of properties like hydrophobicity and film formation. Controlled polymerization enables the synthesis of well-defined block copolymers, where a poly(this compound) block can be used to engineer specific surface energies and amphiphilic characteristics. rsc.org
The relationship between molecular weight control and material performance is summarized in the table below.
Table 2: Impact of Molecular Weight and Polydispersity on Material Performance
| Material Property | Effect of High Molecular Weight | Effect of Low Polydispersity (Narrow PDI) | Relevant Application |
|---|---|---|---|
| Tensile Strength & Toughness | Increases toughness and elongation. researchgate.net | Provides more uniform mechanical response and predictable failure points. | Impact modifiers, thermoplastic elastomers. |
| Viscosity Modification | Increases thickening efficiency. | Improves shear stability and provides more predictable rheological behavior. iosrjournals.org | Lubricant additives. |
| Adhesion and Film Formation | Can improve cohesive strength of a film. | Leads to more uniform film formation and consistent adhesive properties. | Coatings, adhesives. |
| Self-Assembly (Block Copolymers) | Provides a larger domain size for the PIODMA block. | Enables the formation of well-defined and ordered nanostructures. digitellinc.com | Nanostructured materials, smart surfaces. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
